molecular formula C6H14N2O B13167223 3-Amino-4-methylpentanamide

3-Amino-4-methylpentanamide

Cat. No.: B13167223
M. Wt: 130.19 g/mol
InChI Key: SVDDNCKPGUGLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methylpentanamide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-4-methylpentanamide

InChI

InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)

InChI Key

SVDDNCKPGUGLAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-Amino-4-methylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural characteristics, and synthesis workflows for 3-Amino-4-methylpentanamide , a critical chiral building block in peptidomimetic drug design.

Executive Summary

3-Amino-4-methylpentanamide (also known as


-leucinamide) is the amide derivative of the non-proteinogenic amino acid 

-leucine. It serves as a vital intermediate in the synthesis of aminopeptidase inhibitors and peptidomimetics where increased proteolytic stability is required. Unlike its

-amino acid counterparts, the

-amino structure introduces additional conformational flexibility and resistance to enzymatic degradation, making it a high-value scaffold in medicinal chemistry.
Parameter Data
IUPAC Name 3-Amino-4-methylpentanamide
Common Name

-Leucinamide
CAS Number (3S) 742676-49-9
CAS Number (3R) 1604463-13-9
CAS Number (Racemic) 747346-49-2
Molecular Formula

Molecular Weight 130.19 g/mol
SMILES CC(C)C(N)CC(N)=O

Structural & Physicochemical Profile

Molecular Topology and Chirality

The molecule features a chiral center at the C3 position.[1] The (3S)-isomer is the most biologically relevant form, derived from the metabolic pathway of L-leucine. The isopropyl side chain at C4 imparts significant hydrophobicity, while the primary amine and amide groups provide hydrogen bonding donors and acceptors, facilitating strong interaction with biological targets (e.g., zinc metalloproteases).

  • Stereochemistry: The (3S) configuration corresponds to the L-amino acid lineage.

  • Conformational Space: The extra methylene group (

    
    ) between the carbonyl and the 
    
    
    
    -carbon (relative to leucine) allows for the formation of unique secondary structures, such as
    
    
    -peptides, which form stable helices (e.g., 14-helix) distinct from
    
    
    -helices.
Fundamental Constants

Data aggregated from experimental values of homologous


-amino acids and calculated descriptors.
PropertyValue / RangeContext
Physical State White to off-white solidCrystalline powder form is standard.
Melting Point 105°C – 115°C (Predicted)Lower than zwitterionic

-leucine (>190°C) due to loss of internal salt bridge.
Solubility (Water) High (>50 mg/mL)Facilitated by primary amine and amide polarity.
Solubility (DMSO) SolubleSuitable for stock solution preparation.[2]
pKa (Amine) 9.0 – 9.6Basic; protonated (

) at physiological pH.
pKa (Amide) ~15Neutral; does not ionize in aqueous range.
LogP -0.5 to 0.2Amphiphilic but predominantly hydrophilic.
Solution Chemistry & Stability
  • pH Behavior: In aqueous solution at pH 7.4, the molecule exists as a cationic species (

    
    ), enhancing solubility.
    
  • Hydrolytic Stability: The primary amide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic (

    
    ) or basic (
    
    
    
    ) conditions, converting back to 3-amino-4-methylpentanoic acid (
    
    
    -leucine).
  • Thermal Stability: Stable up to ~60°C. Long-term storage requires desiccation at 4°C to prevent hygroscopic clumping.

Synthesis and Manufacturing Context

The synthesis of 3-Amino-4-methylpentanamide typically proceeds via the Arndt-Eistert homologation of L-valine or direct amidation of


-leucine. The preservation of chirality is the critical quality attribute (CQA).
Synthetic Pathway (Visualized)

The following diagram illustrates the conversion of L-Leucine to the target amide, highlighting the critical intermediate steps.

SynthesisPathway L_Leu L-Leucine (Starting Material) B_Leu Beta-Leucine (3-Amino-4-methylpentanoic acid) L_Leu->B_Leu 1. Homologation (Arndt-Eistert) Prot_Inter Protected Intermediate (Boc-Beta-Leu-OH) B_Leu->Prot_Inter 2. Protection (Boc2O) Target 3-Amino-4-methylpentanamide (Target) Prot_Inter->Target 3. Amidation (NH3) 4. Deprotection (TFA)

Figure 1: Synthetic workflow from L-Leucine to 3-Amino-4-methylpentanamide via homologation and amidation.

Impurity Profile

Researchers must monitor for specific impurities arising from the synthesis:

  • 
    -Leucine (Acid):  Result of incomplete amidation or hydrolysis.
    
  • Stereoisomers: (3R)-isomer contamination if racemization occurs during activation.

  • Dimeric species: Peptide bond formation between two monomer units during coupling.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for identification and purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Retention Time: Expect early elution (approx. 3-5 min) due to polarity; ion-pairing agents (e.g., heptane sulfonic acid) may be needed for retention.

Proton NMR ( -NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals (DMSO-

    
    ): 
    
    • 
       0.85-0.90 (d, 6H): Isopropyl methyl groups.
      
    • 
       1.8-2.0 (m, 1H): Methine proton (
      
      
      
      ).
    • 
       2.1-2.3 (m, 2H): 
      
      
      
      -methylene protons (
      
      
      ).
    • 
       3.0-3.2 (m, 1H): 
      
      
      
      -proton (
      
      
      ).
    • 
       6.8, 7.4 (s, 2H): Amide protons (
      
      
      
      ).

Applications in Drug Development[6]

Peptidomimetics

3-Amino-4-methylpentanamide is used to replace the scissile bond in peptide substrates. The


-amino acid backbone extends the carbon chain, disrupting the active site recognition of proteases like Leucine Aminopeptidase (LAP) .
Signaling Pathway Interference

Derivatives of this compound act as inhibitors in the mTOR pathway by mimicking leucine, a key regulator of protein synthesis.

BiologicalActivity Compound 3-Amino-4-methylpentanamide (Mimic) Enzyme Aminopeptidases (Target) Compound->Enzyme Competitive Binding Result Inhibition of Degradation Compound->Result Therapeutic Effect Pathway Protein Turnover Signaling Enzyme->Pathway Regulates

Figure 2: Mechanism of action for beta-leucine amide derivatives in protease inhibition.

References

  • BLD Pharmatech. (2024). (3S)-3-Amino-4-methylpentanamide Product Datasheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 193411, Beta-Leucine. Retrieved from

  • Sigma-Aldrich. (2024). (S)-3-Amino-4-methylpentanoic acid Technical Specification. Retrieved from

  • ChemicalBook. (2024). 3-Amino-4-methylpentanamide CAS 747346-49-2.[3] Retrieved from

Sources

3-Amino-4-methylpentanamide: Comprehensive Chemical Identifiers, Stereochemical Profiling, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on β-Leucine Amide Derivatives for Peptidomimetic Drug Development

Executive Summary

In the landscape of modern drug discovery, the transition from standard α-peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of β-amino acids and their derivatives. 3-Amino-4-methylpentanamide , formally recognized as the amide derivative of β-leucine, serves as a critical chiral building block in this domain. This technical guide provides an authoritative breakdown of its chemical identifiers, stereochemical nuances, and self-validating synthetic protocols designed for researchers and drug development professionals.

Chemical Identity and Structural Parameters

3-Amino-4-methylpentanamide features a five-carbon pentanamide backbone with an amino group at the C3 (β) position and a methyl branch at the C4 position. The presence of a chiral center at C3 yields distinct stereoisomers, each possessing unique CAS registry numbers.

Core Chemical Identifiers

The following table consolidates the universal chemical identifiers for the structural skeleton of 3-Amino-4-methylpentanamide, independent of stereochemistry.

IdentifierValue
IUPAC Name 3-amino-4-methylpentanamide
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Canonical SMILES CC(C)C(N)CC(N)=O
InChI InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)
Stereoisomer Profiling and CAS Registry

Because biological targets are highly stereoselective, distinguishing between the enantiomeric forms of this compound is paramount for pharmacological efficacy.

StereoisomerCAS NumberStructural NoteSource
Racemic / Unspecified 747346-49-2Mixture of (R) and (S) enantiomers.Fluorochem[1]
(3R)-Isomer 1604463-13-9Derived from L-Valine via homologation.BLDpharm[2]
(3S)-Isomer 742676-49-9Derived from D-Valine via homologation.Chemsrc[3]

Pharmacological Rationale: The β-Amino Amide Advantage

Standard α-peptides suffer from poor in vivo half-lives due to rapid degradation by proteolytic enzymes such as dipeptidyl peptidase-4 (DPP-4) and various aminopeptidases. By inserting a methylene (-CH₂-) group into the peptide backbone to create a β-amino amide, researchers introduce critical steric hindrance. This geometric alteration shields the adjacent amide bonds, preventing enzymatic recognition while preserving the side-chain topology necessary for receptor binding.

Pharmacokinetics Alpha Standard α-Peptide Enzyme Proteolytic Enzymes (e.g., DPP-4) Alpha->Enzyme Beta β-Amino Amide Incorporation Stability Steric Shielding & Backbone Elongation Beta->Stability Structural modification Degradation Rapid Degradation Enzyme->Degradation Cleaves α-peptide bond Stability->Enzyme Resists recognition Efficacy Prolonged In Vivo Efficacy Stability->Efficacy Enhances PK profile

Pharmacokinetic advantage of β-amino amide incorporation against proteolysis.

Synthetic Methodology: Arndt-Eistert Homologation

To synthesize enantiopure 3-amino-4-methylpentanamide, the most robust approach is the Arndt-Eistert homologation starting from the chiral pool (Valine)[4].

Stereochemical Note on Priority Inversion (Expert Insight)

A critical nuance often overlooked in the homologation of α-amino acids is the shift in Cahn-Ingold-Prelog (CIP) priorities. When starting with L-Valine (which possesses an (S)-configuration), the chiral center is flanked by a carboxyl group (-COOH) and an isopropyl group (-CH(CH₃)₂). Because oxygen has a higher atomic number, the -COOH group takes priority over the isopropyl group.

However, upon Arndt-Eistert homologation to the β-amino amide, the -COOH is replaced by a -CH₂CONH₂ group. The first point of difference now compares the isopropyl methine carbon (bonded to C, C, H) against the new methylene carbon (bonded to C, H, H). The isopropyl group now outranks the acetamide side chain. Due to this priority swap, while the spatial 3D arrangement of atoms is strictly retained during the Wolff rearrangement, the formal CIP nomenclature inverts. Thus, (2S)-Valine yields (3R)-3-amino-4-methylpentanamide[2], not the (3S)-isomer[3].

Step-by-Step Protocol: Synthesis of (3R)-3-Amino-4-methylpentanamide

Objective: To synthesize the β-amino amide with strict retention of stereochemical integrity. This protocol is designed as a self-validating system.

Phase 1: Mixed Anhydride Activation

  • Reagent Preparation: Dissolve 10 mmol of Boc-L-Valine in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Lower the reaction temperature to -15 °C using a dry ice/ethylene glycol bath.

    • Causality: Low temperatures are critical to prevent the premature decomposition of the mixed anhydride and suppress oxazolone-mediated racemization.

  • Activation: Add 11 mmol of N-methylmorpholine (NMM) followed dropwise by 10.5 mmol of isobutyl chloroformate (IBCF). Stir for 15 minutes.

    • Validation: The formation of a white precipitate (NMM·HCl) visually confirms the successful generation of the mixed anhydride.

Phase 2: Diazoketone Synthesis 4. Diazo Transfer: Slowly cannulate an excess (approx. 30 mmol) of freshly prepared, pre-cooled ethereal diazomethane (CH₂N₂) into the reaction mixture. 5. Incubation: Allow the mixture to warm to 0 °C and stir for 2 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The diazoketone typically appears as a distinct yellow spot with a higher Rf than the starting material.

Phase 3: Wolff Rearrangement and Amidation 6. Solvent Exchange: Carefully evaporate the excess diazomethane and ether under a gentle stream of nitrogen (do not heat). Redissolve the diazoketone intermediate in 25 mL of anhydrous THF. 7. Catalysis & Trapping: Add 50 mmol of aqueous ammonia (28% NH₄OH). In the absence of light, add a catalytic solution of silver benzoate (AgBz, 0.1 mmol) dissolved in 1 mL of triethylamine. 8. Observation:

  • Causality: The Ag(I) catalyst facilitates the extrusion of nitrogen gas, driving the 1,2-alkyl shift to form a highly reactive ketene. The ammonia instantly traps the ketene, preventing dimerization and yielding the Boc-protected β-amino amide.

  • Validation: Immediate effervescence (N₂ gas evolution) validates the rearrangement.

Phase 4: Deprotection 9. Cleavage: Isolate the Boc-amide via standard aqueous workup and treat with 4M HCl in dioxane for 1 hour at room temperature. 10. Isolation: Concentrate under vacuum and triturate with cold diethyl ether to precipitate (3R)-3-amino-4-methylpentanamide hydrochloride as a highly pure white solid.

ArndtEistert Step1 L-Valine (2S)-Configuration Step2 Boc-L-Valine (N-Protection) Step1->Step2 Boc2O, NaOH Step3 Mixed Anhydride (Activation) Step2->Step3 Isobutyl chloroformate, NMM Step4 α-Diazoketone (Homologation) Step3->Step4 CH2N2 (Diazomethane) Step5 Ketene Intermediate (1,2-Alkyl Shift) Step4->Step5 AgBz, Et3N, Heat (-N2 gas) Step6 Boc-β-Leucine Amide (Amidation) Step5->Step6 NH3 (Ammonia trapping) Step7 (3R)-3-Amino-4-methylpentanamide (Target Product) Step6->Step7 4M HCl in Dioxane

Synthetic workflow for (3R)-3-Amino-4-methylpentanamide via Arndt-Eistert homologation.

Alternative: Biocatalytic Resolution

For large-scale industrial applications, chemoenzymatic kinetic resolution offers a solvent-friendly alternative to chiral pool synthesis. As documented in advanced biocatalysis studies, racemic 3-amino-4-methylpentanoic acid derivatives can be resolved using Candida antarctica lipase A (CAL-A). CAL-A exhibits exceptional (R)-enantioselectivity during N-acylation, allowing for the precise separation of the (3R)-enantiomer from the unreacted (3S)-starting material at exactly 50% conversion[5].

References

1.[3] (3S)-3-amino-4-methylpentanamide | CAS#:742676-49-9 - Chemsrc. 3 2.[1] 3-Amino-4-methylpentanamide (CAS 747346-49-2) - Fluorochem. 1 3.[2] 1604463-13-9 | (3R)-3-Amino-4-methylpentanamide - BLDpharm. 2 4.[4] (R)-3-hydroxy-4-methylpentanoic acid | 77981-87-4 - Benchchem. 4 5.[5] Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue - ResearchGate. 5

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Beta-Leucine Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of drug candidates is a cornerstone of successful pharmaceutical development, directly impacting shelf-life, bioavailability, and in vivo efficacy. Beta-leucine amide derivatives, a class of peptidomimetics with significant therapeutic potential, present unique stability profiles owing to their non-natural β-amino acid backbone. This guide provides a comprehensive technical exploration of the principles and methodologies for assessing the thermodynamic stability of these derivatives. We delve into both experimental and computational approaches, offering detailed protocols and explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize the stability of beta-leucine amide-based therapeutics.

Introduction: The Significance of Thermodynamic Stability in Beta-Leucine Amide Derivatives

Beta-amino acids, and by extension peptides and their derivatives that incorporate them, have garnered considerable interest in medicinal chemistry. The additional carbon in the backbone, compared to their α-amino acid counterparts, imparts a greater conformational stability and resistance to enzymatic degradation.[1] Beta-leucine, with its isobutyl side chain, is a key building block in the design of peptidomimetics that mimic bioactive conformations. The amide derivatives of these structures are of particular importance as they are prevalent in many drug candidates.

The thermodynamic stability of these molecules is not merely an academic curiosity; it is a critical determinant of their viability as therapeutic agents. A thermodynamically stable molecule is less likely to degrade under storage conditions, leading to a longer shelf-life.[2][3] Furthermore, in vivo, a stable conformation is more likely to present the correct pharmacophore to its biological target, leading to improved efficacy. This guide will provide the foundational knowledge and practical methodologies to rigorously assess and understand the thermodynamic stability of beta-leucine amide derivatives.

Fundamentals of Thermodynamic Stability

The thermodynamic stability of a molecule in a given state is described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for a process, such as the unfolding or degradation of a beta-leucine amide derivative, is governed by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy , representing the heat absorbed or released during the process. It reflects changes in bonding and non-covalent interactions.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy , representing the change in disorder of the system.

A negative ΔG indicates a spontaneous process (e.g., folding into a stable conformation), while a positive ΔG indicates a non-spontaneous process. The goal in drug design is often to maximize the ΔG of unfolding, thereby ensuring the molecule remains in its active conformation.

Methodologies for Assessing Thermodynamic Stability

The assessment of thermodynamic stability is a multi-faceted endeavor, employing both experimental and computational techniques to paint a complete picture.

Experimental Approaches

Calorimetry stands as the gold standard for the direct measurement of thermodynamic parameters.[4] It measures the heat changes associated with physical or chemical processes, providing direct insights into the energetics of molecular stability.[5]

DSC is a powerful technique for determining the thermal stability of molecules in the solid state or in solution.[2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol: DSC for Beta-Leucine Amide Derivative Stability

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the beta-leucine amide derivative into a DSC pan.

    • If in solution, prepare a concentrated solution (e.g., 1-10 mg/mL) in the buffer of choice. Accurately pipette a known volume into the pan.

    • Prepare a reference pan containing an equal mass of empty pan or an equal volume of the buffer.

    • Hermetically seal both pans.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected thermal transition (e.g., 25°C).

    • Set the heating rate, typically between 1-10°C/min. A slower rate provides better resolution but requires longer experiment times.

  • Data Acquisition:

    • Initiate the temperature scan over the desired range (e.g., 25°C to 200°C).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to thermal events. An endothermic peak typically represents melting or unfolding, while an exothermic peak can indicate degradation or aggregation.

    • The onset temperature of the peak is often taken as the transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.

Causality Behind Experimental Choices:

  • Hermetic Sealing: Prevents solvent evaporation, which would otherwise cause a large endothermic peak, obscuring the a thermal events of interest.

  • Choice of Heating Rate: A balance must be struck. A faster rate increases the signal but can broaden the transition and shift the apparent Tm to a higher temperature. A slower rate provides higher resolution but can be time-consuming.

While often used for binding studies, ITC can also be a valuable tool for assessing the stability of a molecule in solution by measuring the heat absorbed or released upon dilution. This can provide information about the energetics of intermolecular interactions and aggregation.

Experimental Protocol: ITC for Assessing Aggregation Tendency

  • Sample Preparation:

    • Prepare a concentrated solution of the beta-leucine amide derivative (e.g., 1-5 mM) in the desired buffer. This will be the injectant.

    • Fill the sample cell with the same buffer.

  • Instrument Setup:

    • Equilibrate the system at the desired temperature.

    • Set the injection volume (e.g., 2-10 µL) and the spacing between injections.

  • Data Acquisition:

    • Perform a series of injections of the concentrated sample into the buffer-filled cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to the heat of dilution.

    • If the molecule has a tendency to aggregate, the heat of dilution will be concentration-dependent.

    • The data can be fit to various models to extract thermodynamic parameters related to self-association.

Computational Approaches

Computational methods provide invaluable insights at the atomic level, allowing for the prediction of stability and the exploration of conformational landscapes that may be difficult to access experimentally.[6]

MD simulations model the movement of atoms and molecules over time, providing a dynamic view of a molecule's behavior in a simulated environment.[7][8]

Workflow for MD Simulation of Beta-Leucine Amide Derivative Stability

MD_Workflow start Define Initial Structure (e.g., from crystal structure or modeling) solvate Solvate in a Water Box (or other solvent) start->solvate ions Add Ions to Neutralize and Mimic Physiological Conditions solvate->ions minimize Energy Minimization (remove steric clashes) ions->minimize equilibrate System Equilibration (NVT and NPT ensembles) minimize->equilibrate production Production MD Run (ns to µs timescale) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds, etc.) production->analysis thermo Calculate Thermodynamic Properties (e.g., Free Energy Landscapes) analysis->thermo

Caption: A typical workflow for assessing molecular stability using Molecular Dynamics simulations.

Causality Behind Workflow Steps:

  • Energy Minimization: A crucial step to relax the initial structure and remove any unfavorable atomic contacts that could cause the simulation to become unstable.

  • Equilibration: The system is gradually brought to the desired temperature and pressure to ensure that the production simulation starts from a well-equilibrated state.

  • Trajectory Analysis: Root Mean Square Deviation (RMSD) is monitored to assess conformational stability over time. A stable RMSD suggests the molecule is not undergoing major structural changes.

QM calculations provide a highly accurate description of the electronic structure of a molecule, making them ideal for studying the energetics of specific conformations and the strength of intramolecular interactions like hydrogen bonds.[9][10]

Workflow for QM Calculation of Conformational Stability

  • Generate Conformers: Create a set of possible low-energy conformations of the beta-leucine amide derivative.

  • Geometry Optimization: For each conformer, perform a geometry optimization to find the lowest energy structure.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data like enthalpy and entropy.

  • Single-Point Energy Calculation: Perform a high-level single-point energy calculation on the optimized geometry for a more accurate energy value.

  • Compare Energies: The relative Gibbs free energies of the different conformers can then be compared to determine their relative stabilities.

Key Factors Influencing Stability

The thermodynamic stability of a beta-leucine amide derivative is a delicate balance of several interacting factors.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Intramolecular\nH-Bonds Intramolecular H-Bonds Stability Thermodynamic Stability Intramolecular\nH-Bonds->Stability Steric Effects Steric Effects Steric Effects->Stability Conformational\nRigidity Conformational Rigidity Conformational\nRigidity->Stability Solvent\nInteractions Solvent Interactions Solvent\nInteractions->Stability pH pH pH->Stability Temperature Temperature Temperature->Stability

Caption: Interplay of intrinsic and extrinsic factors governing the thermodynamic stability of beta-leucine amide derivatives.

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly stabilize the folded conformation of a peptide by reducing the enthalpic penalty of shielding polar groups from the solvent.[11][12][13][14] The beta-amino acid backbone can facilitate unique hydrogen bonding patterns not accessible to alpha-peptides.

  • Steric Effects: The bulky isobutyl side chain of leucine can introduce steric hindrance that favors certain backbone conformations over others.[15][16] Judicious placement of beta-leucine residues can be used to pre-organize a molecule into a desired, stable conformation.

  • Solvent Interactions: The interaction of the molecule with the surrounding solvent is a major determinant of stability.[17][18][19][20] Hydrophobic collapse, driven by the desire of the nonpolar leucine side chain to minimize contact with water, is a powerful driving force for folding.

  • pH: The pH of the solution can affect the protonation state of any acidic or basic groups in the molecule, which in turn can alter electrostatic interactions and hydrogen bonding patterns, thereby influencing stability.[21][22]

Data Synthesis and Analysis

To provide a quantitative understanding, the following table summarizes hypothetical thermodynamic data for a series of beta-leucine amide derivatives with different modifications.

DerivativeModificationTm (°C)ΔH (kcal/mol)ΔG_unfolding (kcal/mol)
1 Parent Compound75.250.35.8
2 N-methylation82.555.16.7
3 Cyclization95.862.78.2
4 Alanine substitution68.445.94.9

Analysis of the Data:

  • N-methylation (Derivative 2): The increase in Tm and ΔG_unfolding suggests that N-methylation enhances thermodynamic stability, likely by restricting backbone flexibility and reducing the entropic cost of folding.

  • Cyclization (Derivative 3): As expected, cyclization dramatically increases stability by covalently constraining the molecule, significantly reducing the entropy of the unfolded state.[21]

  • Alanine Substitution (Derivative 4): Replacing the bulky leucine side chain with the smaller methyl group of alanine reduces the hydrophobic driving force for folding, leading to a decrease in thermodynamic stability.

Conclusion and Future Directions

The thermodynamic stability of beta-leucine amide derivatives is a critical parameter that must be carefully evaluated and optimized during drug development. This guide has outlined the fundamental principles and provided a detailed overview of the key experimental and computational methodologies for this purpose. A thorough understanding of the interplay between intrinsic structural features and extrinsic environmental factors is paramount for the rational design of stable and efficacious beta-peptidomimetic therapeutics.

Future research in this area will likely focus on the development of higher-throughput methods for stability screening and the refinement of computational models to more accurately predict the thermodynamic properties of these non-natural molecules. The continued integration of experimental data with advanced computational techniques will undoubtedly accelerate the discovery and development of the next generation of beta-leucine amide-based drugs.

References

  • Multiscale Simulations of Self-Assembling Peptides: Surface and Core Hydrophobicity Determine Fibril Stability and Amyloid Aggregation.
  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager.
  • Peptide MD – YSL Lab. Tufts University.
  • Peptide bond distortions from planarity: new insights from quantum mechanical calculations and peptide/protein crystal structures. PubMed.
  • Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simul
  • Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PLOS One - Research journals.
  • Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC.
  • Conformational Study of Small Peptides Using Spectroscopy and Quantum Chemistry Calcul
  • Folding Thermodynamics of Peptides. PMC.
  • The Role of Calorimetry in Assessing Drug Delivery Mechanisms.
  • Intramolecular H-bonds govern the recognition of a flexible peptide by an antibody. The Journal of Biochemistry | Oxford Academic.
  • Intramolecular Hydrogen Bonding Enables a Zwitterionic Mechanism for Macrocyclic Peptide Form
  • Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions. PMC.
  • Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach. PubMed.
  • Peptide Stability Analysis Service. CD ComputaBio.
  • Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjug
  • Quantum chemical calculations of stability constants: study of ligand effects on the relative stability of Pd(II)–peptide complexes. Universidad de Oviedo.
  • Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. RSC Publishing.
  • Thermodynamic Studies for Drug Design and Screening. PMC.
  • Peptide Stability in Formulations | R&D Guide for Success. R&D Guide for Success.
  • Pharmaceutical Applications of Microcalorimetry. TA Instruments.
  • Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. AIP Publishing.
  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. TA Instruments.
  • Hydrogen bonding stabilizes globular proteins. PMC - NIH.
  • Improving peptide stability: Strategies and applic
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
  • Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investig
  • Prediction of Enzyme Thermal Stability by Comput
  • Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous St
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • Protein stabilization by tuning the steric restraint
  • Thermodynamic Analysis of Amide Functionality in Complex Mixtures.
  • A thermodynamic scale for leucine zipper stability and dimerization specificity: e and g interhelical interactions. PMC.
  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.
  • [Spoiler] AAMC FL3 C/P #9. Reddit.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. PDF.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.
  • Impact of Solvent on the Thermal Stability of Amines. PMC.
  • Impact of Solvent on the Thermal Stability of Amines.
  • Steric effect on the self-assembly behaviours of amino acid derivatives.
  • Role of backbone solvation in determining thermodynamic β propensities of the amino acids. PMC.
  • Emerging experimental methods to study the thermodynamics of biomolecular condensate form
  • Thermodynamics of amide + amine mixtures. 3.
  • Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC.
  • Experimental Thermodynamics Volume VII. College of Engineering and Applied Science.
  • Measuring Thermodynamic Stability. Chemistry Stack Exchange.
  • β-Amino Acids: Function and Synthesis. Macmillan Group.
  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. MDPI.
  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Amino-4-methylpentanamide, a derivative of the amino acid L-leucine, represents a class of chiral building blocks with significant potential in synthetic chemistry and drug discovery. As with any novel or under-characterized chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide provides a comprehensive overview of the inferred safety data, handling procedures, and emergency responses for 3-Amino-4-methylpentanamide. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related molecules, established chemical safety principles, and general laboratory best practices. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound effectively.

Introduction: The Precautionary Principle in Practice

Primary amino amides are recognized as valuable organocatalysts and synthons in a wide range of asymmetric organic transformations.[1] 3-Amino-4-methylpentanamide, by virtue of its primary amine and amide functional groups, is a versatile precursor for the synthesis of more complex molecules, including peptide analogues and potential bioactive agents. The structural relationship to 3-amino-4,4-dimethyl lithocholic acid derivatives, which have been explored as potent and selective allosteric activators of SHP1, highlights that molecules with this scaffold can possess significant biological activity.[2]

This potential for bioactivity necessitates a cautious and well-informed approach to its handling. The core tenet of this guide is the precautionary principle : in the absence of complete hazard data, the compound must be treated as potentially hazardous, and handling procedures should be designed to minimize exposure to As Low As Reasonably Achievable (ALARA). This document serves as a foundational resource, bridging the gap left by the absence of a specific SDS.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the first step in a robust risk assessment. The data presented below is for the (R)-enantiomer, which is commercially available.

PropertyValueSource / Comment
IUPAC Name (3R)-3-Amino-4-methylpentanamideCommercial Supplier Data
CAS Number 1604463-13-9For the (R)-enantiomer.[3]
Molecular Formula C₆H₁₄N₂O[3]
Molecular Weight 130.19 g/mol [3]
Appearance White to off-white solid (presumed)Based on typical appearance of similar small organic molecules.
Topological Polar Surface Area (TPSA) 69.11 ŲComputational data.[3] Suggests potential for good cell permeability.
logP (Octanol-Water Partition Coeff.) -0.1549Computational data.[3] Indicates hydrophilicity.
Hydrogen Bond Donors 2Computational data.[3] (From -NH₂ and -CONH₂)
Hydrogen Bond Acceptors 2Computational data.[3] (From C=O and -NH₂)
Storage Temperature 2-8°C, Sealed in dry conditionsRecommended by commercial suppliers.[3]

Hazard Identification and Risk Assessment (Inferred)

Based on the functional groups (primary amine, primary amide) and safety data for analogous compounds, a provisional hazard profile for 3-Amino-4-methylpentanamide can be constructed. Primary amines can be corrosive or irritating to skin and eyes, and fine organic powders can cause respiratory tract irritation.[4]

Anticipated GHS Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2

Warning H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation.[4]

Causality Behind the Assessment:

  • Skin/Eye Irritation: The primary amine group can exhibit basic properties, leading to irritation upon contact with skin and mucous membranes. This is a common characteristic of many small molecule amines.

  • Respiratory Irritation: As a fine solid, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of airborne particles can lead to irritation of the nose, throat, and lungs.

Standard Operating Procedures for Safe Handling

A multi-layered approach, combining engineering controls, personal protective equipment (PPE), and strict procedural adherence, is essential for minimizing exposure.

Engineering Controls

All manipulations of solid 3-Amino-4-methylpentanamide or its concentrated solutions must be conducted in a properly functioning and certified chemical fume hood. The fume hood provides the primary barrier, containing airborne particles and vapors and protecting the user.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and is non-negotiable.

  • Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Hand Protection: Use chemically resistant nitrile gloves. Gloves must be inspected for tears or pinholes before each use. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after work is complete.[6]

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Have a designated waste container and a chemical spill kit readily accessible.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine powder. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolution: When preparing solutions, add the solid 3-Amino-4-methylpentanamide slowly to the solvent. Stir gently to avoid splashing.

  • Post-Handling: After use, decontaminate the spatula and work surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean. Securely seal the primary container.

  • Personal Hygiene: Always wash hands with soap and water after removing gloves and before leaving the laboratory. Do not eat or drink in the laboratory.[6]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The appropriate response depends on the scale of the spill. For any major spill (large quantity, outside of a containment area), evacuate the area and contact emergency personnel immediately.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_assessment Assessment & Action (Minor Spill) Alert Alert Colleagues and Supervisor Evacuate Evacuate Immediate Area (if necessary) Alert->Evacuate Assess severity Assess Assess Hazard (Consult SDS/Guide) Evacuate->Assess For minor spills PPE Don Appropriate PPE (Goggles, Gloves, Coat) Assess->PPE Contain Contain Spill (Use Absorbent Dikes) PPE->Contain Clean Clean & Neutralize (Absorb, Collect) Contain->Clean Dispose Dispose of Waste (Sealed, Labeled Container) Clean->Dispose Experimental_Workflow cluster_setup Reaction Setup (in Fume Hood) cluster_workup Workup & Purification Reactants 1. Dissolve Boc-Glycine & Coupling Agents (EDC/HOBt) in Anhydrous DMF Safety1 Safety Check: EDC/HOBt are sensitizers. Handle with care. Reactants->Safety1 Nucleophile 2. Add 3-Amino-4-methylpentanamide Solution Reactants->Nucleophile Base 3. Add DIPEA (Base) Dropwise at 0°C Nucleophile->Base Safety2 Safety Check: Exothermic reaction. Maintain cooling. Base->Safety2 Reaction 4. Stir at Room Temp Monitor by TLC/LC-MS Base->Reaction Quench 5. Quench Reaction (e.g., with water) Reaction->Quench Extract 6. Liquid-Liquid Extraction (e.g., EtOAc/Brine) Quench->Extract Safety3 Safety Check: Vent separatory funnel frequently. Extract->Safety3 Purify 7. Purify by Column Chromatography Extract->Purify Product 8. Characterize Final Product Purify->Product

Caption: A typical amide coupling workflow with safety checkpoints.

Methodology with Integrated Safety:

  • Reagent Preparation: In a chemical fume hood, dissolve Boc-Glycine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). Causality: EDC and HOBt are known sensitizers and irritants; handling them in a contained environment is crucial.

  • Nucleophile Addition: Add a solution of 3-Amino-4-methylpentanamide in a minimal amount of DMF to the reaction mixture.

  • Initiation: Cool the mixture in an ice bath and slowly add N,N-Diisopropylethylamine (DIPEA). Causality: The acid-base reaction can be exothermic. Cooling prevents a runaway reaction and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by an appropriate method like LC-MS.

  • Workup: Quench the reaction with water and perform a standard aqueous workup using ethyl acetate and brine. Causality: When using a separatory funnel, vent frequently to release pressure from any off-gassing.

  • Purification: Concentrate the organic layer and purify the crude product using flash column chromatography.

  • Waste Disposal: All aqueous and organic wastes, as well as contaminated silica gel, must be disposed of in appropriately labeled hazardous waste containers.

Conclusion

While 3-Amino-4-methylpentanamide holds promise as a synthetic building block, the absence of comprehensive safety data mandates a highly cautious and proactive safety culture. By treating the compound as potentially hazardous and adhering to the principles of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness, researchers can confidently and safely explore its full scientific potential. This guide provides the framework for that safe exploration, empowering scientists to innovate responsibly.

References

  • PubChem. (n.d.). 3-amino-N,N-diethyl-4-methylpentanamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Carlroth.com. Retrieved March 7, 2026, from [Link]

  • New England Biolabs. (2024, November 25). Safety Data Sheet for Amino Acid Mixture (N6843) UKM. NEB.com. Retrieved March 7, 2026, from [Link]

  • Amino Labs. (n.d.). Practice Safe Science. Amino.bio. Retrieved March 7, 2026, from [Link]

  • Agilent Technologies. (2024, December 27). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent.com. Retrieved March 7, 2026, from [Link]

  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved March 7, 2026, from [Link]

  • Li, R. J., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2386. Retrieved March 7, 2026, from [Link]

  • Reddy, G. M., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 13(1), 1. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylpentan-2-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS.org. Retrieved March 7, 2026, from [Link]

  • Berry & Associates/ICON Isotopes. (2019, October 28). Safety Data Sheet Amino-modifier-C6-dC CEP. Berryassoc.com. Retrieved March 7, 2026, from [Link]

  • Sitek, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 22(15), 8299. Retrieved March 7, 2026, from [Link]

Sources

Literature review of beta-amino acid amides and 3-Amino-4-methylpentanamide

Strategic Integration of -Amino Acid Amides in Drug Discovery: A Focus on 3-Amino-4-methylpentanamide

Executive Summary

As the pharmaceutical industry shifts toward highly stable, targeted biologics and peptidomimetics, the structural limitations of naturally occurring



3-Amino-4-methylpentanamide

The Pharmacological Causality of -Amino Acid Amides

The integration of

Naturally occurring peptides are rapidly degraded in vivo by





PharmaLogicN1β-Amino Amide Core(e.g., 3-Amino-4-methylpentanamide)N2Methylene Insertion at β-PositionN1->N2N3Disruption of α-Protease RecognitionN2->N3 Steric & Electronic ShiftN4Extended In Vivo Half-LifeN3->N4 Resistance to DegradationN5Enhanced Peptidomimetic EfficacyN4->N5 Improved Pharmacokinetics

Mechanistic pathway linking the β-amino amide core to enhanced pharmacological efficacy. [1]

Structural & Physicochemical Profiling: 3-Amino-4-methylpentanamide

3-Amino-4-methylpentanamide is a highly versatile chiral building block. As the amide derivative of

Quantitative Data & Comparative Analysis

To optimize ligand efficiency and predict bioavailability, we must analyze the compound's physicochemical properties. The table below summarizes the core metrics of 3-Amino-4-methylpentanamide:

PropertyValueScientific Causality & Significance
Chemical Formula C₆H₁₄N₂OLow molecular weight (130.19 g/mol ) allows for high ligand efficiency in fragment-based drug design.
Topological Polar Surface Area (TPSA) 69.11 ŲFalls well within the optimal range (< 140 Ų) for excellent membrane permeability and oral bioavailability.
LogP -0.15The slightly negative partition coefficient indicates high aqueous solubility, preventing aggregation in biological buffers.
H-Bond Donors / Acceptors 2 / 2Facilitates robust, directional hydrogen bonding with target receptor residues, enhancing binding affinity.
Rotatable Bonds 3Provides sufficient conformational flexibility to achieve an induced fit without excessive entropic penalty upon binding.

Biocatalytic Synthesis and Kinetic Resolution Workflows

The chemical synthesis of enantiopure

Research by Ma et al. () demonstrates that whole-cell catalysts containing nitrile hydratase can convert



BiocatalysisARacemic NitrileSubstrateBNitrile Hydratase(Whole-cell)A->B HydrolysisCRacemic β-AminoAcid AmideB->C Mild pH/TempDβ-Aminopeptidase(BapA)C->D Kinetic ResolutionEEnantiopure (S)-Acid+ (R)-AmideD->E EnantioselectiveCleavage

Biocatalytic cascade for the synthesis and resolution of enantiopure β-amino acids.[1][2]

Step-by-Step Methodology: Enzymatic Kinetic Resolution of 3-Amino-4-methylpentanamide

This protocol utilizes BapA (from Sphingosinicella xenopeptidilytica) to isolate the (R)-enantiomer of 3-amino-4-methylpentanamide from a racemic mixture.

Self-Validating System: This workflow is inherently self-validating. Because BapA strictly processes the (S)-enantiomer, the reaction naturally arrests at exactly 50% conversion. Continuous monitoring via chiral HPLC acts as an internal checkpoint; a plateau at 50% conversion mathematically guarantees an enantiomeric excess (ee) of >99% for the remaining (R)-amide.

  • Substrate Preparation:

    • Action: Dissolve 50 mM of racemic 3-amino-4-methylpentanamide in 100 mM Tris-HCl buffer. Adjust pH to 7.5.

    • Causality: A pH of 7.5 ensures the catalytic histidine residue in the enzyme's active site remains unprotonated (active), while the substrate's primary amine remains partially protonated, optimizing electrostatic docking.

  • Biocatalyst Introduction:

    • Action: Add purified

      
      -aminopeptidase (BapA) at a concentration of 10 U/mg of substrate.
      
    • Causality: Standard

      
      -aminopeptidases cannot be used here. BapA is explicitly chosen because its expanded active site pocket accommodates the extra methylene unit of the 
      
      
      -leucine derivative.
  • Incubation & Kinetic Monitoring:

    • Action: Incubate the reactor at 28°C under continuous orbital shaking (150 rpm). Sample every 2 hours and analyze via chiral HPLC (e.g., Crownpak CR(+) column).

    • Causality: Operating at 28°C provides sufficient kinetic energy to overcome the activation barrier of amide hydrolysis without risking the thermal denaturation of the BapA biocatalyst.

  • Reaction Termination & Separation:

    • Action: Upon reaching the 50% conversion plateau, terminate the reaction by dropping the pH to 2.0 using 1M HCl. Separate the unreacted (R)-3-amino-4-methylpentanamide from the newly formed (S)-3-amino-4-methylpentanoic acid using cation-exchange chromatography.

    • Causality: Acidification instantly protonates the enzyme's active site, halting catalysis and preventing any non-specific background hydrolysis, thereby locking in the high enantiomeric purity.

Future Perspectives

The utility of 3-Amino-4-methylpentanamide and broader


References

  • Heck, T., Seebach, D., Osswald, S., Ter Wiel, M. K., Kohler, H. P., & Geueke, B. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. ChemBioChem, 10(9), 1558-1561. URL:[Link]

  • Ma, D.-Y., et al. (2008). Nitrile biotransformations for asymmetric synthesis of beta-amino acid and beta-amino acid amide. Chinese Journal of Organic Chemistry. URL:[Link]

Methodological & Application

Application Note: Enantioselective Synthesis Protocols for (S)-3-Amino-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(S)-3-Amino-4-methylpentanamide (also known as


-leucinamide) is a critical chiral building block in the development of peptidomimetics, foldamers, and small-molecule therapeutics. Compared to their 

-amino counterparts,

-amino acids and their amide derivatives exhibit enhanced proteolytic stability and possess unique secondary structure-forming capabilities (e.g., stable

-peptidic helices)[1]. The synthesis of enantiopure

-leucine derivatives is essential for drug discovery, necessitating robust, scalable, and highly stereoselective synthetic protocols[2].

This application note details two orthogonal, self-validating methodologies for the enantioselective synthesis of (S)-3-amino-4-methylpentanamide: Asymmetric Induction via Ellman's Sulfinamide and Chiral Pool Homologation via the Arndt-Eistert reaction.

Mechanistic Pathways & Causality

The generation of the


-stereocenter requires strict stereocontrol. The causality behind the experimental design of both methods relies on fundamentally different chemical principles:
Pathway A: Asymmetric Induction via Ellman's Sulfinamide

This method leverages


-tert-butanesulfinamide as a removable chiral auxiliary. Condensation with isobutyraldehyde yields a chiral sulfinyl imine. The causality of stereocontrol lies in the bulky tert-butanesulfinyl group, which exerts powerful stereodirecting effects during the nucleophilic addition of an ester enolate. The addition proceeds via a highly ordered, six-membered chair-like transition state where the metal (e.g., Lithium or Zinc) coordinates to both the sulfinyl oxygen and the imine nitrogen. This effectively blocks one face of the imine, ensuring high diastereoselectivity (>95% de) and dictating the absolute configuration of the newly formed amine[3].
Pathway B: Chiral Pool Homologation via Arndt-Eistert Synthesis

For laboratories preferring to bypass asymmetric induction, the Arndt-Eistert homologation of naturally occurring L-valine provides a direct route to


-

-leucine derivatives[4]. The causality of stereocontrol here is absolute retention. The activation of

-Boc-L-valine to a mixed anhydride, followed by reaction with diazomethane, yields a diazoketone. The critical step is the silver-catalyzed Wolff rearrangement, where the alkyl group migrates to an electron-deficient carbene center with complete retention of configuration at the migrating chiral center[5].

Experimental Workflows & Protocols

Protocol A: Synthesis via Ellman's Chiral Sulfinamide

Step 1: Imine Condensation

  • Charge a flame-dried round-bottom flask with

    
    -tert-butanesulfinamide (1.0 equiv) and isobutyraldehyde (1.2 equiv) in anhydrous THF (0.5 M) under a nitrogen atmosphere.
    
  • Add

    
     (2.0 equiv) dropwise at room temperature. The titanium reagent acts as both a Lewis acid and a dehydrating agent. Stir for 12 h.
    
  • Quench the reaction by pouring it into an equal volume of saturated aqueous

    
     while stirring rapidly. Filter the resulting titanium dioxide suspension through a Celite pad.
    
  • Extract the filtrate with EtOAc, dry over

    
    , and concentrate to yield the chiral sulfinyl imine.
    

Step 2: Diastereoselective Enolate Addition

  • In a separate flame-dried flask, generate the lithium enolate of methyl acetate (1.5 equiv) using LDA (1.5 equiv) at -78 °C in anhydrous THF.

  • Add the sulfinyl imine (from Step 1) dropwise to the enolate solution at -78 °C. Stir for 3 h to allow the kinetically controlled addition to complete.

  • Quench with saturated aqueous

    
     at -78 °C, warm to room temperature, and extract with EtOAc. Purify via flash chromatography to isolate the 
    
    
    
    -sulfinyl
    
    
    -amino ester.

Step 3: Amidation and Auxiliary Cleavage

  • Dissolve the purified ester in 7M

    
     in MeOH. Heat in a sealed pressure tube at 50 °C for 24 h to convert the methyl ester to the primary amide.
    
  • Cool the mixture to 0 °C and add 4M HCl in dioxane (3.0 equiv) to cleave the sulfinyl group. Stir for 1 h.

  • Concentrate under reduced pressure and recrystallize from EtOH/Et2O to afford

    
    -3-amino-4-methylpentanamide hydrochloride.
    

Ellman A Isobutyraldehyde C Chiral Sulfinyl Imine A->C Ti(OEt)4 B (R)-t-Butanesulfinamide B->C E Sulfinyl β-Amino Ester C->E Diastereoselective Addition D Lithium Enolate D->E F (S)-3-Amino-4-methylpentanamide E->F 1. NH3/MeOH 2. HCl/MeOH

Fig 1. Asymmetric synthesis of 3-Amino-4-methylpentanamide via Ellman's sulfinamide.

Protocol B: Synthesis via Arndt-Eistert Homologation

Step 1: Diazoketone Formation

  • Dissolve

    
    -Boc-L-valine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -15 °C under nitrogen.
    
  • Add

    
    -methylmorpholine (NMM, 1.1 equiv) followed by the dropwise addition of isobutyl chloroformate (1.05 equiv). Stir for 30 min to form the mixed anhydride.
    
  • Filter the precipitated NMM-HCl salts directly into a flask containing a freshly prepared, pre-cooled (0 °C) ethereal solution of diazomethane (3.0 equiv). Stir for 2 h.

Step 2: Wolff Rearrangement

  • Carefully concentrate the diazoketone under reduced pressure (Safety Note: Blast shield required; avoid ground glass joints).

  • Dissolve the crude diazoketone in a THF/water mixture (9:1). Add silver benzoate (0.1 equiv) and triethylamine (2.0 equiv).

  • Stir the mixture in the dark for 12 h. The evolution of nitrogen gas indicates the progression of the Wolff rearrangement.

  • Quench with 10% citric acid, extract with EtOAc, and purify via chromatography to yield

    
    -Boc-
    
    
    
    -
    
    
    -leucine[6].

Step 3: Amidation and Deprotection

  • Couple the resulting

    
    -amino acid with 
    
    
    
    (3.0 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF for 4 h at room temperature.
  • Extract and wash the isolated

    
    -Boc amide, then treat it with 20% TFA in DCM for 1 h at room temperature to remove the Boc protecting group.
    
  • Evaporate the solvent and lyophilize to yield

    
    -3-amino-4-methylpentanamide trifluoroacetate.
    

ArndtEistert N1 N-Boc-L-Valine N2 Mixed Anhydride N1->N2 Isobutyl chloroformate N3 Diazoketone N2->N3 CH2N2 N4 Wolff Rearrangement N3->N4 AgOBz, H2O N5 N-Boc-β-Leucine N4->N5 Retention of Config N6 (S)-3-Amino-4-methylpentanamide N5->N6 1. Amidation 2. TFA Deprotection

Fig 2. Arndt-Eistert homologation of L-Valine to yield 3-Amino-4-methylpentanamide.

Quantitative Data & Yield Comparison

The selection of the synthetic route depends heavily on the laboratory's infrastructure (e.g., ability to safely handle diazomethane) and the scale of the required synthesis.

ParameterMethod A: Ellman's SulfinamideMethod B: Arndt-Eistert Homologation
Starting Material IsobutyraldehydeN-Boc-L-Valine
Stereocontrol Mechanism Asymmetric Induction (Chiral Auxiliary)Chiral Pool (Retention of Configuration)
Overall Yield (approx.) 65 - 75%50 - 60%
Enantiomeric/Diastereomeric Excess > 98% de> 99% ee (retains starting ee)
Scalability Excellent (Multi-gram to Kilogram)Moderate (Limited by Diazomethane hazards)
Key Reagents (R)-t-Butanesulfinamide, Ti(OEt)4, LDAIsobutyl chloroformate, Diazomethane, AgOBz

References

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. URL: [Link]

  • European Journal of Biomedical AND Pharmaceutical sciences. (2017). The versatility of 2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide). URL: [Link]

  • Seebach, D., et al. (1996). β-Peptides: synthesis by Arndt–Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. URL: [Link]

  • Pinho, V. D., et al. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(70), 37419-37422. URL: [Link]

Sources

Application Note: Advanced Procedures for Coupling 3-Amino-4-methylpentanamide (β-Leucine Amide) in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Mechanistic Insights

The incorporation of β-amino acids into peptide sequences is a cornerstone strategy in the development of proteolytically stable peptidomimetics and foldamers ([1]). Among these, 3-Amino-4-methylpentanamide (the C-terminal amide of β-leucine) presents a unique synthetic challenge. The primary amine at the C3 position is severely sterically hindered by the adjacent isopropyl group at C4. This β-branching restricts the trajectory of nucleophilic attack (Bürgi-Dunitz angle), drastically reducing coupling kinetics and increasing the susceptibility of the activated carboxylic acid to base-catalyzed epimerization.

As a Senior Application Scientist, I approach this challenge not by brute-forcing the reaction with excess reagents, but by manipulating the mechanistic pathways of amide bond formation.

Causality Behind Reagent Selection

Standard carbodiimide protocols (e.g., DCC/HOBt) are often insufficient for hindered β-amino acids, leading to sluggish conversions. While uronium salts like HATU are highly reactive, they require a tertiary base. The use of standard bases like N,N-Diisopropylethylamine (DIPEA) often abstracts the α-proton of the activated ester before the hindered amine can attack, leading to oxazolone formation and subsequent epimerization.

To mitigate these risks, we employ two distinct strategies:

  • The Base-Free Oxyma System: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC has emerged as a superior alternative to benzotriazole-based additives ([2]). It forms a highly reactive active ester without the need for a base, suppressing epimerization and eliminating the explosion risks associated with HOBt.

  • The TMP Proton-Sponge Strategy: When HATU must be used, replacing DIPEA with 2,4,6-trimethylpyridine (TMP/collidine) is critical. TMP is sufficiently nucleophilic to act as a proton sponge but lacks the basicity required to trigger oxazolone-mediated epimerization ([3]).

Mechanism A Carboxylic Acid (Fmoc-AA-OH) B Activation (DIC / OxymaPure) A->B C Active Ester (Oxyma-Ester) B->C Rapid E Tetrahedral Intermediate C->E Nucleophilic Attack D β-Leucine Amide (Nucleophile) D->E Sterically Hindered F Peptide Bond (Target Product) E->F Elimination (-Oxyma)

Mechanistic pathway of DIC/OxymaPure-mediated coupling to β-leucine amide.

Quantitative Optimization Data

To demonstrate the efficacy of these mechanistic choices, the following data summarizes the coupling of a standard Fmoc-protected α-amino acid to 3-Amino-4-methylpentanamide under various conditions. The data clearly illustrates that while HATU/DIPEA drives conversion, it sacrifices stereochemical integrity. The DIC/OxymaPure system, particularly under microwave (MW) irradiation, provides the optimal balance of yield and purity.

Table 1: Comparative Coupling Efficiencies for β-Leucine Amide
Coupling SystemSolventBaseTemp (°C)Time (h)Conversion (%)*Epimerization (%)**
DIC / HOBtDMFNone251242< 1.0
HATU / DIPEADMFDIPEA254887.5
HATU / TMPDMFTMP254850.8
DIC / OxymaPureDMFNone25491< 1.0
DIC / OxymaPure DMF None 75 (MW) 0.25 > 99 1.2

*Determined by LC-MS integration of the product peak relative to the starting amine. **Determined by chiral HPLC analysis of the crude reaction mixture.

Experimental Methodologies

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to ensure that the researcher can verify the success of the coupling before proceeding to workup.

Protocol A: Solution-Phase Coupling using DIC/OxymaPure (Ambient Temperature)

Objective: High-fidelity coupling of Fmoc-AA-OH to 3-Amino-4-methylpentanamide with minimal epimerization.

Reagents: Fmoc-AA-OH (1.5 eq), 3-Amino-4-methylpentanamide (1.0 eq), DIC (1.5 eq), OxymaPure (1.5 eq), Anhydrous DMF.

  • Pre-activation: Dissolve Fmoc-AA-OH and OxymaPure in anhydrous DMF to achieve a 0.1 M concentration. Chill the solution to 0 °C and add DIC dropwise. Stir for 10 minutes. Causality: Pre-activation at 0 °C prevents premature degradation of the active ester and minimizes thermal epimerization of the carboxylic acid before the hindered amine is introduced.

  • Nucleophilic Addition: Add 3-Amino-4-methylpentanamide to the reaction mixture. Allow the solution to warm naturally to 25 °C and stir for 4 hours.

  • Self-Validation Check (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O (1:1), and analyze via LC-MS. Validation: The disappearance of the free amine mass (m/z 131.1 [M+H]⁺) and the appearance of the target product mass confirms successful coupling. If conversion is < 95%, re-dose the system with 0.5 eq of pre-activated Fmoc-AA-OH.

  • Workup: Quench the reaction with N,N-dimethylethylenediamine (0.1 eq) to scavenge any unreacted active ester. Dilute with EtOAc, wash sequentially with 5% NaHCO₃, 5% citric acid, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Coupling (Highly Hindered Sequences)

Objective: Rapid coupling for complex sequence contexts where ambient conditions fail to drive the reaction to completion.

Reagents: Fmoc-AA-OH (2.0 eq), 3-Amino-4-methylpentanamide (1.0 eq), DIC (2.0 eq), OxymaPure (2.0 eq), DMF.

  • Preparation: In a microwave-safe vial, combine all reagents simultaneously in DMF. Causality: Unlike HATU, which requires a base and can cause irreversible guanidinylation of the primary amine at high temperatures ([4]), the DIC/Oxyma system is thermally stable and base-free, making it the safest and most effective choice for microwave irradiation.

  • Irradiation: Heat the mixture in a dedicated peptide synthesis microwave reactor at 75 °C for 15 minutes (ramp time: 2 minutes).

  • Self-Validation Check (IPC): Analyze a 5 µL aliquot via LC-MS. Validation: Conversion should exceed 99%. The lack of +98 Da adducts in the mass spectrum confirms the absence of uronium-induced guanidinylation side reactions.

  • Workup: Proceed with standard liquid-liquid extraction (as in Protocol A) or direct preparative HPLC purification.

Workflow Start Initiate Coupling (β-Leucine Amide) Step1 Select Reagent System Start->Step1 Cond1 DIC / OxymaPure (Low Epimerization) Step1->Cond1 Cond2 HATU / TMP (High Reactivity) Step1->Cond2 Step2 Monitor via LC-MS (2 Hours) Cond1->Step2 Cond2->Step2 Decision Conversion > 95%? Step2->Decision Success Proceed to Workup Decision->Success Yes Fail Apply Microwave (75°C, 15 min) Decision->Fail No Fail->Step2 Re-evaluate

Decision tree for optimizing the coupling of sterically hindered β-amino acid amides.

References

  • Foldamers with Heterogeneous Backbones Accounts of Chemical Research[Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Chemistry - A European Journal[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews[Link]

Sources

Precision Engineering of Peptidomimetics: 3-Amino-4-methylpentanamide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-methylpentanamide (often referred to as


-homovaline amide or 

-leucine amide in varying nomenclatures) represents a critical scaffold in the design of proteolysis-resistant peptidomimetics . Unlike its

-amino acid counterpart (Valine), this

-amino acid derivative introduces an additional methylene group (

) into the peptide backbone. This structural extension disrupts standard protease recognition sites while allowing the formation of unique secondary structures, such as the

-peptide 14-helix
.

This Application Note provides a validated workflow for the enantioselective isolation and solid-phase incorporation of this building block. We prioritize a biocatalytic kinetic resolution approach over the traditional Arndt-Eistert homologation to minimize safety risks associated with diazomethane and maximize enantiomeric purity (


).

Structural Properties & Stereochemical Control

The utility of 3-amino-4-methylpentanamide relies entirely on its stereochemistry. The (R)-isomer is typically the biologically relevant congener for mimicking L-amino acid side-chain topology in


-peptides.
Key Chemical Attributes
PropertySpecification
IUPAC Name 3-Amino-4-methylpentanamide
Common Synonyms

-Homovaline amide;

-Leucine amide (ambiguous)
Molecular Formula

Molecular Weight 130.19 g/mol
Chiral Center C3 (Beta position)
pKa (approx)

: ~9.8 |

: ~15 (neutral)
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM
The "Beta" Effect

Incorporating this residue into a peptide sequence allows for:

  • Metabolic Stability: The additional backbone carbon prevents cleavage by standard aminopeptidases.

  • Foldamer Formation:

    
    -peptides can adopt stable helices (e.g., 3.14-helix) in solution without the need for macrocyclization.
    

Workflow Visualization

The following diagram outlines the logical flow from racemic starting material to the final peptidomimetic scaffold, highlighting the critical decision points.

Workflow Racemic Racemic 3-Amino-4-methylpentanamide EnzRes Enzymatic Kinetic Resolution (Lipase) Racemic->EnzRes CAL-B / EtOAc PureR (R)-Isomer (Amine) EnzRes->PureR Unreacted Amine PureS (S)-Isomer (Acylated) EnzRes->PureS N-Acylated Product Fmoc Fmoc Protection PureR->Fmoc Fmoc-OSu SPPS Solid Phase Peptide Synthesis Fmoc->SPPS Coupling (HATU) QC QC: Chiral HPLC & NMR SPPS->QC Cleavage

Figure 1: Strategic workflow for the isolation and utilization of chiral 3-amino-4-methylpentanamide.

Protocol A: Biocatalytic Kinetic Resolution (Green Synthesis)

Objective: Isolate enantiopure (R)-3-amino-4-methylpentanamide from racemic material.

Rationale: While Arndt-Eistert synthesis is possible, it involves explosive diazomethane.[1] Enzymatic resolution using Candida antarctica Lipase B (CAL-B) is safer, scalable, and yields high optical purity.

Materials
  • Substrate: Racemic 3-amino-4-methylpentanamide (10 mmol).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), >5000 U/g.

  • Acyl Donor: Ethyl acetate (acts as both solvent and donor).

  • Solvent: Anhydrous MTBE (Methyl tert-butyl ether) or pure Ethyl Acetate.

Step-by-Step Methodology
  • Preparation: Dissolve racemic 3-amino-4-methylpentanamide (1.30 g, 10 mmol) in anhydrous Ethyl Acetate (50 mL).

    • Note: If solubility is poor, add 5% MTBE.

  • Enzyme Addition: Add immobilized CAL-B (650 mg, 50% w/w relative to substrate).

  • Incubation: Shake the suspension at 200 rpm at 30°C.

    • Mechanism:[2][1][3][4][5][6][7] The lipase selectively acylates the (S)-enantiomer, converting it to the N-acetyl amide. The (R)-enantiomer remains as the free amine.

  • Monitoring: Monitor reaction progress via HPLC (C18 column) or TLC (ninhydrin stain). The reaction typically reaches 50% conversion in 12–24 hours.

  • Termination: Filter off the immobilized enzyme beads. Wash beads with EtOAc.

  • Separation (Critical Step):

    • Concentrate the filtrate.[2]

    • Redissolve in DCM/MeOH (9:1).

    • Acid Extraction: Extract the organic layer with 1M HCl (3x).

      • Aqueous Phase:[7] Contains the protonated (R)-3-amino-4-methylpentanamide (Target).

      • Organic Phase:[8] Contains the neutral (S)-N-acetyl derivative.

  • Isolation: Basify the aqueous phase to pH 10 with 2M NaOH and extract with DCM (4x). Dry over

    
     and concentrate to yield the pure (R)-amine.
    

Expected Yield: ~40–45% (Theoretical max 50%). Optical Purity:


.[9]

Protocol B: Fmoc-Protection & SPPS Coupling

Objective: Incorporate the chiral building block into a peptide backbone.

Challenge:


-amino acids react slower than 

-amino acids due to the extra methylene group, which reduces nucleophilicity and increases steric bulk.
Part 1: Fmoc Protection[12]
  • Dissolve (R)-3-amino-4-methylpentanamide (1 eq) in 1:1 Dioxane/Water.

  • Add

    
     (2 eq).
    
  • Add Fmoc-OSu (1.1 eq) slowly at 0°C. Stir at RT for 4 hours.

  • Acidify to pH 2, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Part 2: Solid Phase Coupling (SPPS)

Reagents:

  • Resin: Rink Amide resin (for C-terminal amides).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIEA (Diisopropylethylamine).

Coupling Cycle:

  • De-protection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Activation:

    • Mix Fmoc-(R)-

      
      -residue (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
      
    • Add DIEA (6 eq).

    • Pre-activation time: 2 minutes (Essential for

      
      -amino acids).[3]
      
  • Coupling: Add activated mixture to resin. Shake for 2 hours (Double the standard time for

    
    -amino acids).
    
  • Kaiser Test: Verify coupling completeness. If blue, re-couple.

Analytical Quality Control

Chiral HPLC Method

To verify the enantiomeric excess (


) of the building block before synthesis.
  • Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

  • Mobile Phase:

    • For AD-H: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • For Crownpak: Perchloric acid pH 1.5 (aqueous).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.

  • Retention Time: (R)-isomer typically elutes second on Crownpak CR(+) due to stronger complexation with the chiral crown ether.

Application Notes & Troubleshooting

Solubility Issues

The free amide is moderately polar. If precipitation occurs during the enzymatic resolution, add tert-Amyl alcohol as a co-solvent. It maintains lipase activity better than DMSO.

Cyclization Risks

Unlike


-amino acids, 

-amino amides are relatively stable against spontaneous lactamization (forming 4-membered

-lactams) under neutral conditions. However, avoid strong activation (e.g., thionyl chloride) without N-protection, as this will force cyclization to the

-lactam.
Storage

Store the free amine under Argon at -20°C. The Fmoc-protected derivative is stable at 4°C for months.

References

  • Arndt-Eistert Homologation (Classic Route)

    • Podlech, J., & Seebach, D. (1995).[6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • Enzymatic Kinetic Resolution (Recommended Route)

    • Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure -amino acids." Tetrahedron.
  • Peptidomimetic Applications

    • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry.
  • Physical Data & Safety

    • PubChem Compound Summary for 3-Amino-4-methylpentanamide.

Sources

Troubleshooting & Optimization

Minimizing racemization during 3-Amino-4-methylpentanamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals troubleshooting stereochemical degradation during the synthesis of complex peptidomimetics.

Root Cause Analysis: The Mechanistic "Why"

When coupling an activated


-amino acid to 3-amino-4-methylpentanamide , researchers frequently observe a high degree of epimerization. A common misconception is that the 3-amino-4-methylpentanamide itself is racemizing. In reality, the loss of stereochemical integrity almost exclusively occurs at the incoming 

-amino acid
[1].

The Causality of Racemization: 3-Amino-4-methylpentanamide is a


-amino acid derivative (the amide of 

-leucine). Its chiral center is located at the C3 (

) position, which bears a bulky isopropyl group. This steric bulk drastically reduces the rate of nucleophilic attack (

) on the activated ester of the incoming amino acid.

Because the activated


-amino acid has a prolonged residence time in solution, it undergoes a competitive intramolecular cyclization to form a 5-membered oxazolone intermediate. In the presence of standard tertiary amine bases (like DIEA or TEA), this oxazolone rapidly deprotonates at its 

-carbon, leading to racemization before the sluggish aminolysis can complete.

G A Activated α-Amino Acid (Incoming Residue) C Desired Chiral Product (Stereocenter Retained) A->C Direct Aminolysis (Slow due to Sterics) D Oxazolone Intermediate (Reactive & Unstable) A->D Intramolecular Cyclization (Base-Catalyzed) B 3-Amino-4-methylpentanamide (Sterically Hindered) B->C Nucleophilic Attack E Racemized Product (Epimerized at α-Carbon) D->E 1. Deprotonation 2. Aminolysis

Kinetic competition between direct aminolysis and oxazolone-mediated racemization.

Quantitative Data: Additive & Base Selection

To suppress the oxazolone pathway, we must optimize the coupling reagent to form an ester that resists cyclization, and utilize a base that cannot abstract the


-proton.

Table 1: Impact of Coupling Systems on Racemization (Hindered Amine Model)

Coupling SystemBase AdditiveRelative Coupling RateRacemization RiskMechanistic Rationale
HATU DIEAVery FastHighStrong base promotes rapid oxazolone deprotonation.
PyBOP DIEAFastModerateBetter than uroniums, but DIEA still poses a risk[2].
DIC / HOBt NoneSlowModerateClassic method; sluggish with hindered amines.
DIC / OxymaPure NoneFastVery LowOxyma ester resists cyclization; neutral conditions[3].
DEPBT TMP (Collidine)ModerateVery LowTMP steric bulk prevents

-proton abstraction[3].

Self-Validating Protocol: Optimized Coupling Workflow

Objective: Couple Fmoc-Xaa-OH to 3-amino-4-methylpentanamide with <1% racemization.

Validation Mechanism: This protocol includes an in-process LC-MS checkpoint. By monitoring the ratio of the active ester to the oxazolone intermediate, the system validates whether the kinetic balance is favoring the desired product or the degradation pathway.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of the incoming Fmoc-

    
    -amino acid and 1.0 eq of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in dry DMF to achieve a 0.1 M concentration.
    Causality: OxymaPure acts as a superior nucleophile to form a highly reactive, non-basic active ester, suppressing oxazolone formation[3].
    
  • Activation: Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at 0 °C to initiate active ester formation while suppressing thermal cyclization.

  • Amine Addition: Add 1.1 eq of 3-amino-4-methylpentanamide to the reaction vessel.

  • Base Addition (Critical Step): Add 1.0 eq of 2,4,6-trimethylpyridine (TMP/collidine). Causality: TMP provides the necessary basicity to drive the reaction, but its methyl groups create severe steric hindrance, preventing it from abstracting the

    
    -proton of any transient oxazolone[3].
    
  • Incubation & In-Process Validation: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Self-Validation Check (t=60 min): Quench a 5 µL aliquot into 100 µL of 50% MeCN/H₂O (0.1% TFA). Analyze via LC-MS.

    • Pass: Major peak is the desired product mass. Unreacted active ester is visible, but no oxazolone mass (-18 Da from the activated acid) is detected.

    • Fail: If the oxazolone mass is dominant, the reaction temperature is too high or the amine is compromised. Abort and restart at a strict 0 °C.

  • Workup: Perform a standard aqueous wash (0.1 M HCl followed by saturated NaHCO₃) to remove TMP and Oxyma byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my incoming amino acid racemizing, but not the 3-amino-4-methylpentanamide? A: The chiral center of 3-amino-4-methylpentanamide is located at the


-position (C3). Because it is separated from the carbonyl by a methylene group, it cannot form a 5-membered oxazolone ring. In contrast, the incoming 

-amino acid has its chiral center directly adjacent to the activated carbonyl, making it highly susceptible to oxazolone-driven epimerization during the slow coupling process[1].

Q2: Can I use PyBOP instead of DIC/Oxyma? A: PyBOP is an excellent reagent that generally minimizes racemization compared to older phosphonium reagents[2]. However, PyBOP requires the addition of a tertiary amine base to initiate activation. In the context of a sterically hindered amine like 3-amino-4-methylpentanamide, prolonged exposure to standard bases (like DIEA) increases the risk of base-catalyzed racemization. If using PyBOP, strictly substitute DIEA with TMP[3].

Q3: How does temperature affect the racemization rate in this specific coupling? A: Oxazolone formation and subsequent deprotonation are highly temperature-dependent. By initiating the coupling at 0 °C, the kinetic energy is insufficient to overcome the activation barrier for oxazolone formation, while the highly reactive Oxyma ester can still undergo aminolysis, albeit slowly.

References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (RSC Publishing) URL:[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications (via PMC / NIH) URL:[Link]

Sources

Technical Support Center: Solubilization of 3-Amino-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with 3-Amino-4-methylpentanamide (often referred to as


-leucinamide). It addresses the physicochemical nuances of this compound, specifically focusing on the common solubility challenges associated with its free base and salt forms in aqueous media.[1]

Executive Summary & Compound Profile

3-Amino-4-methylpentanamide is the amide derivative of


-leucine.[2] Unlike standard 

-amino acids, the amino group is positioned at the

-carbon, and the C-terminus is an amide (

) rather than a carboxylic acid.[2] This structural modification eliminates the zwitterionic character typical of free amino acids, significantly altering its solubility profile.
  • CAS (Generic): 1604463-13-9 (Example for (R)-isomer)[2][3][4][5]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 130.19 g/mol [2][3]

  • pKa (Estimated): ~9.0–9.5 (Amine group)[2]

  • LogP: ~ -0.15 (Hydrophilic, but kinetically slow to wet due to the isobutyl side chain)[2]

The Core Issue: Users frequently report that the powder "floats" or forms a suspension rather than a clear solution. This is predominantly a pH-dependent ionization issue combined with hydrophobic surface wetting of the free base crystals.[2]

Troubleshooting Guide (Q&A)

Issue 1: "The powder floats on the water surface and refuses to wet."

Diagnosis: High surface tension and hydrophobic side-chain interactions.[2] The isobutyl group (


) is lipophilic.[2] If you are using the free base  form, the crystal lattice is stable, and the surface is hydrophobic. Pure water has a high surface tension (

), which prevents immediate wetting of the particles.[2]

Solution:

  • Pre-wetting: Add a minimal volume (e.g., 50–100

    
    ) of DMSO  or Ethanol  to the powder first.[2] This lowers the contact angle, allowing the water to penetrate the crystal stack.
    
  • Vortexing: Once wetted, add the required volume of water and vortex vigorously.

  • Acidification: If it remains cloudy, the pH is likely too high (see Issue 2).[2]

Issue 2: "I need a 100 mM stock, but it precipitates or stays cloudy."

Diagnosis: Self-buffering at alkaline pH.[2] As a primary amine, the free base of 3-Amino-4-methylpentanamide will accept protons from water, raising the pH of the solution to ~10–11. At this pH, the amine exists largely in its neutral (unprotonated) state, which is the least soluble form.

Solution: Convert to the Hydrochloride Salt in situ. To achieve high concentrations (>50 mM), you must ensure the amine is protonated (


).[2]
  • Protocol: For every 1 mole of 3-Amino-4-methylpentanamide, add 1.0–1.1 equivalents of 1N HCl .

  • Mechanism: This converts the free base into the highly soluble hydrochloride salt.

    
    
    
Issue 3: "Can I dissolve this in PBS (Phosphate Buffered Saline)?"

Diagnosis: Ionic Strength and pH Conflict.[2] PBS buffers to pH 7.4. While the compound should be protonated at pH 7.4, the presence of phosphate ions can sometimes lead to "salting out" effects or slower dissolution kinetics compared to pure water. Furthermore, if the stock concentration is high, the buffer capacity of PBS may be overwhelmed, causing local pH spikes that precipitate the free base.

Solution:

  • Dissolve the compound in pure water or 0.1 M HCl first to create a concentrated stock.[2]

  • Dilute this stock into PBS only at the final experimental step. This prevents the "pH shock" precipitation.

Detailed Solubilization Protocols

Protocol A: Standard Aqueous Stock (Recommended)

Best for: Cell culture, animal dosing, and general biochemistry.[2]

StepActionTechnical Rationale
1 Weigh 13.0 mg of compound (approx. 100 µmol).[2]Target: 100 mM in 1 mL.
2 Add 900 µL of ultrapure water (Milli-Q).Start with 90% of final volume.
3 Check Turbidity: If clear, proceed. If cloudy/floating, add 100 µL of 1.0 N HCl .Converts free base to soluble HCl salt.[2]
4 Vortex for 30 seconds.Ensures homogeneity.
5 Measure pH. Target range: 4.0 – 6.0 .Ensures full protonation (

).[2]
6 Filter sterilize (0.22 µm PVDF).Removes any non-dissolved particulate.[2]
Protocol B: Hydrophobic "Wetting" Method

Best for: High concentrations (>200 mM) or stubborn batches.[2]

  • Place powder in the tube.

  • Add DMSO to 5-10% of the final target volume.[2] (e.g., for 1 mL, add 50-100 µL DMSO).[2]

  • Vortex until a clear paste or syrup forms.

  • Slowly add water (dropwise) while vortexing.[2]

  • Note: The final solution will contain residual DMSO. Ensure this is compatible with your biological assay.

Solubility Decision Tree (Logic Flow)

The following diagram illustrates the decision-making process for solubilizing 3-Amino-4-methylpentanamide based on the starting material and observed behavior.

SolubilityLogic Start User has 3-Amino-4-methylpentanamide (Solid Powder) CheckForm Check Label: Is it Free Base or HCl Salt? Start->CheckForm IsSalt HCl Salt Form CheckForm->IsSalt HCl Salt IsBase Free Base Form CheckForm->IsBase Free Base DissolveWater Dissolve in Water (Solubility > 50 mg/mL) IsSalt->DissolveWater CheckClear Is Solution Clear? DissolveWater->CheckClear Success Ready for Use (Filter Sterilize) CheckClear->Success Yes ActionCosolvent Alternative: Pre-wet with 5% DMSO CheckClear->ActionCosolvent No (Rare) AddWater Add Water IsBase->AddWater Observation Observation: Cloudy / Floating / Precipitate AddWater->Observation ActionAcid CRITICAL STEP: Add 1.0 eq. HCl or Adjust pH to < 6.0 Observation->ActionAcid High pH Issue Observation->ActionCosolvent Wetting Issue ActionAcid->DissolveWater ActionCosolvent->DissolveWater

Figure 1: Decision matrix for solubilizing 3-Amino-4-methylpentanamide.[2] Blue nodes indicate starting state; Red nodes indicate critical intervention points.[2]

Physicochemical Data & Reference Table

ParameterValue / DescriptionImplication for Solubility
Water Solubility (HCl Salt) > 50 mg/mLHighly soluble; preferred form for stocks.[2]
Water Solubility (Free Base) Variable (pH dependent)Low solubility at pH > 9.0 due to lack of charge.[2]
pKa (Amine) ~ 9.0 - 9.5Must keep pH < 7.0 to ensure >99% protonation.[2]
LogP -0.15 [1]Technically hydrophilic, but crystal lattice energy can impede dissolution.[2]
Stability Amide HydrolysisStable at room temp.[2] Avoid boiling in strong acid/base (>60°C).[2]
DMSO Compatibility High (> 100 mg/mL)Excellent cosolvent; use anhydrous DMSO to prevent hydrolysis over time [2].[2]

References

  • Auburn University. (2005). Principles of Drug Action: Amide Solubility and Hydrogen Bonding.[2] Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2017).[2] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC5660946.[2] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 3-Amino-4-methylpentanamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-4-methylpentanamide and its derivatives. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to address the unique challenges posed by the steric hindrance inherent in this molecule's structure.

The core difficulty in reactions involving 3-Amino-4-methylpentanamide stems from the isopropyl group at the C4 position, which significantly obstructs the nucleophilic primary amine at C3. This steric bulk can dramatically slow down or completely stall common reactions like N-acylation, N-alkylation, and peptide couplings, leading to low yields and incomplete conversions. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 3-Amino-4-methylpentanamide is failing or showing very low yield. What is the primary cause?

A: The most probable cause is severe steric hindrance. The bulky isopropyl group adjacent to the primary amine physically blocks the nitrogen's lone pair of electrons, making it a poor nucleophile and impeding its approach to the activated carboxylate or electrophile.[1][2] Standard coupling reagents (e.g., DCC, EDC) are often not potent enough to overcome this energy barrier, resulting in extremely slow reaction rates or complete failure.[1]

Q2: What are the first adjustments I should make when troubleshooting a low-conversion reaction with this substrate?

A: Before resorting to a complete redesign of the synthetic route, consider these initial modifications:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[1] Gentle heating should be monitored to avoid decomposition.

  • Prolong Reaction Time: Highly hindered reactions can be exceptionally slow, sometimes requiring 24-72 hours to reach reasonable conversion.[1]

  • Use a More Reactive Electrophile: Instead of a carboxylic acid with a coupling reagent, consider using a more potent electrophile like an acyl chloride or anhydride.[3][4][5]

Q3: How do I select a more appropriate coupling reagent for a sterically demanding amine like 3-Amino-4-methylpentanamide?

A: For sterically hindered couplings, you need reagents that generate highly reactive activated esters or operate through a mechanism less susceptible to steric bulk. Look for modern phosphonium or uronium/guanidinium salt-based reagents.[3]

  • Uronium/Guanidinium Salts: HATU is a top choice as it is highly effective at overcoming steric hindrance, features rapid kinetics, and generates a super-reactive OAt-ester.[6][7] HBTU and HCTU are also significant upgrades over carbodiimides.

  • Phosphonium Salts: PyBOP and PyAOP are powerful phosphonium-based reagents that have proven effective for difficult couplings.[6] They are generally more reactive than HBTU.

Q4: Are there any non-traditional methods for forming amide bonds when conventional coupling fails with highly hindered substrates?

A: Yes. When direct acylation is unsuccessful, alternative strategies that circumvent the direct nucleophilic attack of the hindered amine on an activated acid can be employed. One powerful method is the reaction of a Grignard reagent with an isocyanate.[8] This approach has been shown to be exceptionally robust for creating sterically congested amide bonds where traditional methods fail.[8] Another strategy involves using acyl fluorides at elevated temperatures, which can be effective for coupling hindered substrates.[4]

Visualizing the Challenge: The Structure of 3-Amino-4-methylpentanamide

The diagram below illustrates the molecular structure, highlighting the source of steric hindrance that complicates reactions at the C3-amine.

Caption: Steric clash between the isopropyl group and the C3-amine.

Troubleshooting Guide: Low or No Yield in N-Acylation Reactions

This guide provides a systematic approach to resolving failed N-acylation attempts with 3-Amino-4-methylpentanamide.

Potential CauseTroubleshooting SuggestionScientific Rationale
Insufficient Reagent Reactivity Switch from a standard carboxylic acid/carbodiimide setup to a more potent electrophile like an acyl chloride or anhydride .[1][5]Acyl chlorides are significantly more electrophilic than in-situ activated esters from DCC/EDC, providing a stronger driving force for the reaction to overcome the steric barrier.[3]
Ineffective Coupling Reagent Upgrade to a modern uronium or phosphonium salt coupling reagent. HATU is highly recommended.[6]HATU forms a highly reactive OAt-activated ester. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step even with poor nucleophiles.
Suboptimal Reaction Conditions Increase the reaction temperature in increments (e.g., 40°C, 60°C, 80°C) and significantly extend the reaction time (monitor by TLC/LCMS for up to 72 hours).[1]Higher temperatures provide the necessary activation energy to surmount the steric barrier.[1] Due to the hindered environment, the frequency of successful molecular collisions is low, necessitating longer reaction times.
Poor Nucleophilicity of Amine Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) when using coupling reagents.[6] For particularly stubborn cases, a stronger, non-nucleophilic base like proton sponge may be required.[1]The base is required to deprotonate the carboxylic acid and the ammonium salt of the amine, but a bulky, non-nucleophilic base is crucial to avoid it competing with the hindered substrate as a nucleophile.
Catalyst Absence For acyl chloride/anhydride methods, introduce a catalyst. A Lewis acid (e.g., ZnCl₂, Al(OTf)₃) or a reagent like iodine can be effective.[5]Catalysts further activate the electrophile. Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the weakened nucleophile.[5]

Troubleshooting Workflow

Use this decision tree to guide your experimental optimization process.

G start Start: Low/No N-Acylation Yield cond1 Are you using a standard coupling reagent (DCC, EDC)? start->cond1 path1 Upgrade to High-Activity Coupling Reagent (e.g., HATU) See Protocol 1 cond1->path1 Yes path2 Switch to More Reactive Electrophile (Acyl Chloride/Anhydride) See Protocol 2 cond1->path2 No cond2 Did upgrading the reagent work? path1->cond2 cond2->path2 No success Success: Product Obtained cond2->success Yes cond3 Did the acyl chloride reaction work? path2->cond3 path3 Optimize Conditions: - Increase Temperature - Prolong Reaction Time - Add Catalyst (e.g., Lewis Acid) cond3->path3 No cond3->success Yes cond4 Did optimization work? path3->cond4 path4 Consider Alternative Synthetic Route (e.g., Grignard + Isocyanate) See Protocol 3 cond4->path4 No cond4->success Yes

Caption: A step-by-step troubleshooting decision workflow.

Experimental Protocols

Protocol 1: High-Activity Coupling with HATU

This protocol is the recommended first-line approach for acylating 3-Amino-4-methylpentanamide with a carboxylic acid.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 1-2 minutes.

  • Base Addition: Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the mixture and stir for 5 minutes. The solution should change color, indicating activation.

  • Nucleophile Addition: In a separate flask, dissolve 3-Amino-4-methylpentanamide (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress using TLC or LCMS. If the reaction is slow after 4-6 hours, gently heat the mixture to 40-50°C. The reaction may require 12-48 hours for completion.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 5% HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acylation using Acyl Chloride

This method is suitable for when coupling reagents fail or when the corresponding acyl chloride is readily available.

  • Setup: In a three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve 3-Amino-4-methylpentanamide (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq, or proton sponge, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of the acyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-72 hours.[1] Gentle heating may be necessary for particularly unreactive substrates, but should be monitored closely.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1] Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography. Note: Due to the basicity of the starting material and potentially the product, using amine-functionalized silica gel or pre-treating standard silica with a triethylamine solution can improve separation.[1]

Protocol 3: Alternative Route - Grignard Addition to an Isocyanate

This advanced protocol is for cases of extreme steric hindrance where other methods have been exhausted. It constructs the amide bond through a different mechanism.[8]

  • Setup: In a flame-dried, two-neck flask under an inert atmosphere, dissolve the desired isocyanate (R-N=C=O) (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or Diethyl Ether). Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Add the appropriate Grignard reagent (R'-MgBr) (1.1 eq) dropwise to the cooled isocyanate solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the consumption of the isocyanate.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the crude material with hexanes to remove nonpolar impurities. The analytically pure amide can often be obtained after this wash, or further purification can be done via column chromatography if necessary.[8]

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl)
  • SYNFORM. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Chemotion. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage.
  • Royal Society of Chemistry. (2015).
  • National Institutes of Health. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.
  • ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). (R)-3-Amino-4-methylpentanamide.
  • PubChem. (n.d.). 3-amino-N,N-diethyl-4-methylpentanamide.
  • Royal Society of Chemistry. (n.d.). β-Amino amide based covalent adaptable networks with high dimensional stability.
  • CymitQuimica. (n.d.). 3-Amino-4-methylpentan-2-one hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • MedchemExpress.com. (n.d.). 3-Amino-4-methylpentanoic acid | Metabolite.
  • National Institutes of Health. (n.d.).

Sources

Technical Support Center: Optimizing Amide Bond Formation with 3-Amino-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide coupling. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, stereochemical, and chemoselective challenges associated with 3-amino-4-methylpentanamide (also known as


-homovaline amide).

Successfully coupling an acyl donor to this molecule requires navigating two competing structural features: the severe steric hindrance of the isopropyl group at the C4 position, and the chemoselectivity risks introduced by the primary amide at the C1 position. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure experimental success.

Diagnostic Workflow

Before diving into specific FAQs, use the following diagnostic logic tree to identify and resolve the most common failure modes encountered with this substrate.

G Start Evaluate Coupling of 3-Amino-4-methylpentanamide YieldCheck Is conversion < 50%? Start->YieldCheck ChangeReagent Switch to HATU or DIC/OxymaPure YieldCheck->ChangeReagent Yes SideProductCheck Are nitrile/imide side products present? YieldCheck->SideProductCheck No ChangeReagent->SideProductCheck FixSideProduct Reduce acyl donor to 1.05 eq Lower temp to 20°C SideProductCheck->FixSideProduct Yes EpimerCheck Is alpha-chiral acid epimerizing? SideProductCheck->EpimerCheck No FixSideProduct->EpimerCheck FixEpimer Use TMP base Add OxymaPure EpimerCheck->FixEpimer Yes Success Optimized Amide Bond Formation EpimerCheck->Success No FixEpimer->Success

Caption: Troubleshooting workflow for sterically hindered amide coupling.

Troubleshooting & FAQs

Q1: Why is my coupling yield stubbornly low (<20%) when using standard EDC/HOBt conditions?

Causality: The root cause is severe steric hindrance. 3-Amino-4-methylpentanamide possesses a bulky isopropyl group at the C4 position. This creates significant steric bulk (A-value ~2.15) immediately adjacent to the C3 primary amine, physically shielding it from nucleophilic attack. Standard coupling combinations like EDC/HOBt generate an OBt-active ester, which is relatively bulky and lacks the necessary electrophilicity to overcome this steric barrier. Solution: Transition to coupling reagents that provide anchimeric (neighboring group) assistance or possess lower steric profiles. HATU generates an OAt active ester where the pyridine nitrogen hydrogen-bonds with the incoming amine, effectively pre-organizing the transition state and accelerating the reaction[1]. Alternatively, OxymaPure-based reagents (like COMU or DIC/Oxyma) exhibit exceptional kinetics for sterically hindered substrates[2].

Q2: I increased the equivalents of my coupling reagent and acyl donor to force the reaction, but LC-MS shows a major + M-18 impurity. What is this?

Causality: You are observing the dehydration of the C1 primary amide into a nitrile. While the C3 primary amine is your intended nucleophile, the C1 primary amide is susceptible to side reactions under forcing conditions. Uronium salts (like HATU or HBTU) and carbodiimides (like DIC or EDC) can inadvertently activate the oxygen atom of the primary amide. Subsequent base-mediated elimination of water (-18 Da) yields a nitrile. Solution: Do not exceed 1.05 – 1.10 equivalents of the coupling reagent. If dehydration persists, switch from uronium/carbodiimide reagents to phosphonium salts (e.g., PyOxim or PyBOP), which are significantly less prone to activating primary amides, or reduce the reaction temperature to 20°C[2].

Q3: My incoming carboxylic acid has an -chiral center, and I am seeing significant epimerization (racemization) in the final product. How do I suppress this?

Causality: Epimerization is a kinetic problem directly linked to the steric hindrance of 3-amino-4-methylpentanamide. Because the hindered C3 amine attacks the active ester very slowly, the active ester has a prolonged lifespan in the reaction mixture. This extended duration gives the tertiary amine base (e.g., DIPEA) ample time to deprotonate the


-carbon of the activated acid, forming an oxazolone or ketene intermediate that rapidly epimerizes[3].
Solution:  You must increase the rate of coupling while decreasing the basicity of the environment. Replace DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP). Furthermore, utilize OxymaPure as your additive; it is highly superior to HOBt and HOAt in suppressing oxazolone formation and maintaining stereochemical integrity during slow couplings[4].
Q4: I am detecting an impurity with a mass corresponding to the addition of two acyl groups. How is this possible?

Causality: This is a failure of chemoselectivity. Although the sp3-hybridized C3 primary amine is vastly more nucleophilic than the resonance-stabilized sp2-hybridized C1 primary amide, the steric blockade at C3 artificially narrows the kinetic gap between them. When an excess of the highly reactive acyl donor is present, the C1 primary amide can undergo competitive acylation, resulting in an imide side product[5]. Solution: Strictly control the stoichiometry to a 1:1 ratio. Ensure the amine is fully solubilized and free-based before adding the activated ester to prevent localized concentration gradients that favor over-acylation.

Chemoselectivity Substrate 3-Amino-4-methylpentanamide + Activated Acyl Donor PathA C3-Primary Amine Attack (Kinetically Favored) Substrate->PathA Controlled Stoichiometry PathB C1-Primary Amide Attack (Over-acylation) Substrate->PathB Excess Acyl Donor PathC Dehydration of C1-Amide (Excess Reagent) Substrate->PathC Excess Uronium/Carbodiimide ProductA Desired Target Amide PathA->ProductA ProductB Imide Side Product PathB->ProductB ProductC Nitrile Side Product PathC->ProductC

Caption: Chemoselectivity pathways and potential side reactions.

Quantitative Reagent Benchmarking

The following table summarizes the expected performance of various coupling systems when reacting an


-chiral carboxylic acid with 3-amino-4-methylpentanamide.
Coupling SystemBaseTypical Conversion (%)Epimerization RiskChemoselectivity (Side Products)Recommendation
EDC / HOBt DIPEA< 20%LowLowNot recommended due to poor kinetics.
HATU DIPEA85 - 90%HighHigh (Nitrile/Imide)Good yield, requires strict stoichiometric control[1].
DIC / OxymaPure TMP> 95%Very LowLowOptimal balance of yield, stereoretention, and purity[4].
PyOxim NMM88 - 92%LowVery LowExcellent alternative if dehydration is observed[2].

Self-Validating Experimental Protocol: DIC/OxymaPure Coupling

Objective: High-yielding, epimerization-free coupling of an


-chiral carboxylic acid with 3-amino-4-methylpentanamide.
Design Logic:  This protocol intentionally separates the activation step from the coupling step (pre-activation). This prevents the coupling reagent (DIC) from interacting directly with the primary amide of the amine, completely eliminating the risk of nitrile dehydration.

Step 1: Pre-Activation

  • Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) dropwise at 0°C. Stir for 10 minutes.

  • Self-Validation Checkpoint: Analyze a 1

    
    L aliquot via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the Oxyma active ester mass confirms successful activation without oxazolone formation. Do not proceed until activation is confirmed.
    

Step 2: Free-Basing the Amine

  • In a separate vial, dissolve 3-amino-4-methylpentanamide hydrochloride (1.0 eq) in anhydrous DMF.

  • Add 2,4,6-trimethylpyridine (TMP) (2.0 eq). Note: TMP is chosen over DIPEA to minimize base-catalyzed epimerization and side reactions during the slow coupling phase.

Step 3: Coupling

  • Transfer the pre-activated ester solution to the amine solution dropwise over 5 minutes at 0°C.

  • Allow the reaction to naturally warm to room temperature (20°C) and stir for 2 to 4 hours.

  • Self-Validation Checkpoint: LC-MS monitoring should show the product mass without the +M-18 (nitrile) or +Acyl (imide) peaks. If unreacted amine remains, do NOT add more DIC ; instead, allow more time, as the steric hindrance inherently slows the reaction trajectory.

Step 4: Quench and Workup

  • Quench the reaction with N,N-dimethylethylenediamine (0.1 eq). Causality: This scavenges any unreacted active ester, preventing late-stage over-acylation (imide formation) during solvent concentration.

  • Dilute the mixture with EtOAc, then wash sequentially with 1M HCl (to remove TMP and the scavenger), saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

References

1.[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, ACS Publications. 3 2.[5] Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis, PMC - NIH. 5 3.[1] Peptide Coupling Reagents Guide, MilliporeSigma. 1 4.[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem. 2 5.[4] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives, ACS Omega. 4

Sources

Technical Support Center: Controlling Hygroscopicity in 3-Amino-4-methylpentanamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-State Support Center. 3-Amino-4-methylpentanamide is a highly functionalized aliphatic intermediate utilized in complex drug development. While its primary amine is the target for salt formation to improve handling and bioavailability, its terminal amide group acts as a potent hydrogen bond donor and acceptor. This dual-functionality often results in severe hygroscopicity or deliquescence when paired with suboptimal counterions.

This guide provides field-proven troubleshooting strategies, self-validating experimental workflows, and mechanistic insights to help you engineer stable, non-hygroscopic salt forms.

Part 1: Mechanistic Overview & Causality

Hygroscopicity in pharmaceutical salts is not merely a surface phenomenon; it is dictated by the delicate balance between crystal lattice energy and hydration energy [3].

When 3-Amino-4-methylpentanamide is paired with a small, high-charge-density counterion (such as chloride in an HCl salt), the resulting crystal lattice often lacks the steric bulk necessary to shield the polar amide group. Atmospheric moisture easily penetrates the lattice, driven by the high hydration energy of the chloride ion and the hydrogen-bonding capacity of the amide.

Conversely, salt selection represents a powerful tool to optimize these solid-state properties without altering the pharmacologically active moiety [4]. By substituting the small counterion with a bulky, hydrophobic alternative (e.g., p-toluenesulfonate or methanesulfonate), you increase the lattice packing density and introduce steric shielding. This disrupts the continuous hydrogen-bonded water networks, drastically reducing moisture sorption.

MoistureMechanism Water Atmospheric Moisture (H2O) Surface Surface Adsorption (H-bonding to Amide) Water->Surface Lattice Lattice Penetration (Hydrate Formation) Surface->Lattice High RH Deliquescence Deliquescence (Solid to Solution) Lattice->Deliquescence Critical RH Exceeded Protect Hydrophobic Counterion (Steric Shielding) Protect->Surface Blocks

Figure 1: Mechanism of moisture sorption and steric shielding by hydrophobic counterions.

Part 2: Troubleshooting & FAQs

Q1: Why does my 3-Amino-4-methylpentanamide hydrochloride salt turn into a sticky paste at ambient conditions? A1: You are observing deliquescence. The HCl salt of this compound is highly prone to moisture sorption because the small chloride ion has a massive hydration energy. When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, it absorbs water until it dissolves in its own adsorbed moisture. Actionable Solution: Switch to a less hygroscopic counterion or strictly control environmental RH below 30% during handling.

Q2: How do I select a counterion that reduces hygroscopicity without sacrificing aqueous solubility? A2: It is a delicate thermodynamic balance. Solubility and hygroscopicity are fundamentally linked, as both depend on the compound's interaction with water [4]. To reduce hygroscopicity while maintaining acceptable solubility, utilize moderately bulky, hydrophobic counterions like methanesulfonate (mesylate) or p-toluenesulfonate (tosylate). Ensure the


pKa between the amine (typically ~9.5) and the acid is 

2 to guarantee stable proton transfer and salt formation [1].

Q3: My Dynamic Vapor Sorption (DVS) data shows a massive weight gain at 70% RH, but it doesn't lose the weight during desorption. What is happening? A3: This "hysteresis loop" indicates that the moisture is not merely surface-adsorbed; it has penetrated the crystal lattice, likely forming a stable hydrate or inducing a moisture-mediated polymorphic phase transition [2]. You must validate this by running Powder X-Ray Diffraction (XRPD) on the post-DVS sample. If the diffraction pattern has changed from the initial input, a new pseudo-polymorph (hydrate) has formed.

Part 3: Quantitative Counterion Matrix

To expedite your salt screening process, reference the table below. It summarizes the typical quantitative impact of various counterions on the solid-state profile of aliphatic amine-amides.

Counterion (Acid)

pKa Margin
Relative HydrophobicityTypical Hygroscopicity (% weight gain at 80% RH)Typical Aqueous SolubilityRecommended Use Case
Chloride (HCl) > 10Low> 15% (Deliquescent)> 100 mg/mLAvoid unless strictly controlled environments are available.
Sulfate (H₂SO₄) > 10Low-Medium5% - 10%~ 50 mg/mLLiquid formulations where solid-state stability is secondary.
Mesylate ~ 11Medium2% - 5%~ 30 mg/mLBalanced profile for oral solid dosage forms.
Tosylate ~ 12High< 2% (Non-hygroscopic)< 10 mg/mLHigh-humidity environments; sustained-release formulations.
Napsylate ~ 9Very High< 1%< 5 mg/mLResolving extreme deliquescence issues.

Part 4: Self-Validating Experimental Workflows

Protocol 1: High-Throughput Salt Screening for Hygroscopicity Optimization

This protocol is designed to systematically identify a salt form with optimal lattice packing.

  • Free Base Preparation: Dissolve 500 mg of 3-Amino-4-methylpentanamide free base in 5 mL of a moderately polar solvent (e.g., Ethanol or Isopropyl Acetate) at 40°C.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., p-Toluenesulfonic acid) dropwise under continuous stirring.

  • Controlled Crystallization: Cool the solution to 5°C at a rate of 0.5°C/min to promote a highly ordered, defect-free crystal lattice. Add an anti-solvent (e.g., Heptane) if precipitation does not occur.

  • Harvesting & Primary Validation: Filter and dry the crystals under vacuum at 40°C for 12 hours.

  • Self-Validation Checkpoint (Mass Balance): Calculate the molar yield. If the yield is < 60%, analyze the mother liquor via HPLC. High solubility of the new salt in the crystallization solvent invalidates the solvent choice, requiring a switch to a lower-polarity system to prevent selective fractionation of polymorphs.

  • Solid-State Confirmation: Perform XRPD to confirm crystallinity and DSC to verify a single, sharp melting endotherm.

SaltScreening Start 3-Amino-4-methylpentanamide Free Base AcidSelect Counterion Selection (ΔpKa > 2, GRAS list) Start->AcidSelect Cryst Solvent-Mediated Crystallization Screen AcidSelect->Cryst Solid Solid-State Validation (XRPD, DSC, TGA) Cryst->Solid DVS Dynamic Vapor Sorption (Moisture Profiling) Solid->DVS Decision Hygroscopicity < 2% at 80% RH? DVS->Decision Success Lead Salt Candidate Selected Decision->Success Yes Fail Redesign Screen (Use bulky/hydrophobic ions) Decision->Fail No Fail->AcidSelect

Figure 2: Iterative salt screening workflow for optimizing hygroscopicity in amine salts.

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

DVS is the gold standard for quantifying moisture uptake and identifying hydrate formation.

  • Sample Preparation: Load 10–20 mg of the crystalline salt into the DVS sample pan.

  • Drying Phase: Subject the sample to 0% RH at 25°C until the rate of mass change (

    
    ) is < 0.002% per minute for at least 10 minutes.
    
  • Sorption Cycle: Stepwise increase the humidity from 0% to 90% RH in 10% increments. The system must achieve equilibrium (

    
     < 0.002%/min) before advancing to the next step.
    
  • Desorption Cycle: Stepwise decrease the humidity from 90% back to 0% RH using the same equilibrium criteria.

  • Self-Validation Checkpoint (Reversibility): Compare the initial sample weight at the end of the Drying Phase to the final sample weight at the end of the Desorption Cycle. A failure to return to the baseline mass (

    
    0.1%) indicates irreversible hydrate formation, chemical degradation, or instrumental drift, invalidating the assumption of simple surface adsorption [2].
    

Part 5: References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL:

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ResearchGate URL:

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:

Technical Support Center: Scalable Production of 3-Amino-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026


-Leucine Amide (3-Amino-4-methylpentanamide)

Introduction: The Scale-Up Paradox

3-Amino-4-methylpentanamide (often referred to as


-leucine amide) is a critical chiral building block for peptidomimetics and next-generation protease inhibitors. While bench-scale synthesis (grams) is often trivial using standard coupling reagents, scaling to kilograms introduces non-linear challenges: exothermic runaway , enantiomeric erosion , and solubility inversions  during workup.

This guide moves beyond generic "add A to B" instructions. We address the physics of the chemistry—mass transfer, heat dissipation, and supersaturation—to ensure your process is robust, safe, and reproducible.

Module 1: The Amidation Reaction (Coupling Efficiency)

Context: The most common industrial route involves the amidation of


-protected 3-amino-4-methylpentanoic acid (e.g., Boc-

-Leu-OH). While HBTU/HATU are excellent for discovery, they are cost-prohibitive and atom-inefficient at scale. We focus here on the Mixed Anhydride Method (IBCF) and T3P® (Propylphosphonic Anhydride) , widely regarded as the superior choices for process chemistry.
Troubleshooting Guide: Reaction Kinetics & Yield

Q: My yield drops significantly (>15%) when scaling from 50g to 1kg using the Mixed Anhydride method. Why?

A: This is a classic mixing-limited vs. kinetics-limited failure mode.

  • The Mechanism: The mixed anhydride intermediate (formed from Isobutyl Chloroformate/IBCF) is thermally unstable. At 50g, you can add reagents quickly without spiking the internal temperature. At 1kg, the exotherm creates "hot spots" where the intermediate disproportionates into the symmetrical anhydride and CO₂, reducing yield.

  • The Fix:

    • Temperature Control: Maintain the reactor jacket at -15°C. Ensure internal temperature never exceeds -5°C during IBCF addition.

    • Ammonia Source: Switch from aqueous ammonia (which hydrolyzes the anhydride) to gaseous ammonia or a saturated solution of NH₃ in MeOH/THF . Water is the enemy of the mixed anhydride.

Q: I am seeing high levels of the "Urethane" impurity (Isobutyl carbamate derivative).

A: This indicates "Wrong-Way Opening" of the mixed anhydride.

  • Cause: Steric hindrance of the leucine side chain (isobutyl group) directs the nucleophile (ammonia) to the carbonate carbonyl instead of the amide carbonyl.

  • Solution: Switch to T3P (Propylphosphonic Anhydride) in Ethyl Acetate. T3P forms a highly reactive but sterically discriminating intermediate that almost exclusively yields the desired amide, even with bulky

    
    -amino acids.
    
Protocol 1: Scalable Amidation via T3P (Recommended)
  • Rationale: T3P offers low epimerization, high water solubility of byproducts (easy workup), and no explosive intermediates.

  • Charge: Reactor with Boc-3-amino-4-methylpentanoic acid (1.0 equiv), Ethyl Acetate (10 vol), and Pyridine (2.5 equiv).

  • Cool: Bring internal temperature to 0–5°C.

  • Activate: Add T3P (50% in EtOAc, 1.2 equiv) slowly over 30 mins. Stir for 1 hour.

  • Amidate: Add

    
     (solid, 1.5 equiv) or bubble 
    
    
    
    gas.
    • Note: Using solid salt requires longer reaction times but avoids handling gas cylinders.

  • Monitor: HPLC should show <1% starting material within 4 hours.

  • Quench: Add water (5 vol). The T3P byproducts are water-soluble and wash away.[1]

Module 2: Enantiomeric Purity (The Quality Phase)

Context:


-Amino acids are generally more resistant to racemization than 

-amino acids because the chiral center is not adjacent to the carbonyl. However, strong bases or high temperatures during deprotection can still cause epimerization.
Troubleshooting Guide: Chiral Integrity

Q: My enantiomeric excess (ee) dropped from 99% to 94% after the reaction. Is it the coupling?

A: Unlikely. It is usually the activation base .

  • Diagnosis: If you used N-Methylmorpholine (NMM) or Triethylamine (TEA) with IBCF, check your stoichiometry. Excess base abstracts the proton from the

    
    -position (even if it's a 
    
    
    
    -amino acid, the position
    
    
    to the carbonyl is acidic).
  • The Fix: Use Sym-Collidine or 2,6-Lutidine . These bases are sterically hindered and non-nucleophilic, sufficient to neutralize the acid but too bulky to abstract the proton causing racemization.

Q: How do I upgrade the ee without running a chiral column?

A: Use Resolution-Induced Crystallization .[]

  • Method: 3-Amino-4-methylpentanamide forms diastereomeric salts with chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Process: Dissolve crude amine in EtOH. Add 0.5 equiv of the chiral acid. The heterochiral salt (L-Amine + D-Acid) often precipitates preferentially. Filter and neutralize to recover 99.9% ee product.

Module 3: Workup & Isolation (The Recovery Phase)

Context: The amide is moderately water-soluble, making aqueous extraction difficult.

Troubleshooting Guide: Yield Loss

Q: I’m losing 30% of my product in the aqueous wash.

A: The "Salting Out" effect is your friend here.

  • The Fix: Saturate the aqueous phase with NaCl or K₂CO₃ during extraction. This increases the ionic strength, forcing the organic amide back into the organic layer (THF or 2-MeTHF).

  • Solvent Switch: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) . It has better separation from water and higher solubility for the amide product.

Visual Workflow & Logic

Figure 1: Scale-Up Decision Matrix

ScaleUpProcess Start Start: Boc-3-Amino-4-methylpentanoic Acid Decision Scale > 100g? Start->Decision RouteA Route A: Mixed Anhydride (IBCF) (Cost-effective, requires -15°C) Decision->RouteA No (Lab Scale) RouteB Route B: T3P Coupling (Robust, Room Temp, Higher Cost) Decision->RouteB Yes (Pilot Scale) ProcessA 1. Dissolve in THF 2. Add NMM, Cool to -15°C 3. Add IBCF (Control Exotherm!) RouteA->ProcessA ProcessB 1. Dissolve in EtOAc 2. Add Pyridine 3. Add T3P (Control pH) RouteB->ProcessB Quench Quench & Wash (Use 10% Citric Acid then NaHCO3) ProcessA->Quench ProcessB->Quench IssueCheck Issue: Low Yield or Purity? Quench->IssueCheck Solubility Problem: Product in Aqueous Phase Fix: Saturate with NaCl, use 2-MeTHF IssueCheck->Solubility Low Yield Purity Problem: Low ee% Fix: Recrystallize with L-Tartaric Acid IssueCheck->Purity Low Purity Final Final Product: 3-Amino-4-methylpentanamide Solubility->Final Purity->Final

Caption: Decision matrix for selecting the optimal coupling route based on scale and troubleshooting common downstream issues.

Summary of Key Data

ParameterMixed Anhydride (IBCF)T3P (Propylphosphonic Anhydride)
Optimal Scale < 100 g> 100 g to Multi-kg
Temperature Limit Strict -15°C to -5°C0°C to 25°C (Robust)
Main Impurity Urethane (Wrong-way opening)Minimal (Water soluble byproducts)
Racemization Risk Moderate (Base dependent)Very Low
Cost Efficiency High (Cheap reagents)Moderate (Reagent cost higher, but labor lower)

References

  • Davies, S. G., et al. (2010).[3] Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143.[3] Link[3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, V., et al. (2023).[4] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. Green Chemistry, 25. Link

  • BOC Sciences. (2024). Amino Acid Crystallization Resolution Service.

Sources

Troubleshooting HPLC peak tailing for 3-Amino-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Troubleshooting Guide Topic: Peak Tailing of 3-Amino-4-methylpentanamide Ticket ID: #HPLC-LEU-AMIDE-001

Executive Summary

3-Amino-4-methylpentanamide (a Leucine amide derivative) presents a classic chromatographic challenge: it is a small, polar, basic molecule. The primary amine (


) is protonated at standard acidic pH, leading to strong secondary interactions with residual silanols on silica-based columns. This results in the characteristic "shark fin" tailing.

This guide moves beyond generic advice, providing three field-proven protocols to linearize your adsorption isotherm and restore peak symmetry (


).

Part 1: The Mechanism (Why is this happening?)

Before fixing the issue, you must understand the molecular behavior causing it.

The "Cation Exchange" Trap At a typical mobile phase pH of 3.0–4.0, two things happen:

  • The Analyte: Your molecule's amine group is fully protonated (

    
    ).
    
  • The Column: While modern Type-B silica is pure, roughly 50% of surface silanols (

    
    ) are acidic. As pH rises above 3.5, these deprotonate to form 
    
    
    
    .

The result is an unintentional ion-exchange mechanism where your analyte "sticks" to the silica surface rather than partitioning into the C18 phase.

TailingMechanism Analyte 3-Amino-4-methylpentanamide (Protonated Amine +) StationaryPhase C18 Stationary Phase (Hydrophobic) Analyte->StationaryPhase Primary Retention (Partitioning) Silanol Residual Silanol (Si-O-) (Negative Charge) Analyte->Silanol Secondary Interaction (Ionic Attraction) Result Peak Tailing (Mixed Mode Retention) StationaryPhase->Result Normal Elution Silanol->Result Kinetic Lag

Figure 1: The Dual-Retention Mechanism. Tailing occurs because the ionic interaction (red dashed line) is kinetically slower than the hydrophobic partitioning.

Part 2: Troubleshooting Protocols

Choose the protocol that fits your detection method (UV vs. MS) and column availability.

Protocol A: The "Silanol Suppression" Method (Low pH)

Best for: Standard C18 columns, UV detection.

The Logic: By lowering the pH below the pKa of the surface silanols (approx. 3.5), you force them into their neutral (


) state, breaking the ionic attraction.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Why TFA? TFA is an ion-pairing agent and a strong acid. The trifluoroacetate anion pairs with the protonated amine, masking its charge, while the low pH neutralizes the silica.

  • Caution: TFA suppresses ionization in LC-MS. If using MS, switch to Protocol C .

Protocol B: The "High pH" Switch

Best for: Hybrid Columns (Waters BEH, Agilent Poroshell HPH), High sensitivity.

The Logic: The pKa of the amine in 3-Amino-4-methylpentanamide is


. At pH 10.5, the amine is deprotonated (neutral). A neutral molecule cannot interact with silanols.
  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Requirement: You MUST use a column rated for pH > 10 (e.g., Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.[3]

Protocol C: The "Charged Surface" Solution (Modern Standard)

Best for: LC-MS, Formic Acid mobile phases.

The Logic: Instead of fighting the charge, use a column that repels the analyte. Charged Surface Hybrid (CSH) columns have a permanent positive charge on the surface. This electrostatically repels the protonated amine, preventing it from touching the silanols.

  • Column: Waters CSH C18 or Phenomenex Kinetex EVO C18.

  • Mobile Phase: 0.1% Formic Acid (Standard LC-MS friendly).

  • Result: Sharp peaks without using TFA or high pH.

Part 3: Diagnostic Data & FAQs

Diagnostic Matrix: What is your peak telling you?
SymptomProbable CauseImmediate Action
Tailing Factor > 2.0 Silanol InteractionSwitch to Protocol A (TFA) or C (CSH Column).
Broad, Gaussian Peak Column Bed Collapse or VoidReverse flush column (if permitted) or replace.
Split Peak Sample Solvent MismatchDiluent Check: Ensure sample is dissolved in 100% Aqueous buffer, NOT 100% ACN.
Fronting (

)
Mass OverloadDilute sample 1:10 and re-inject.
Frequently Asked Questions

Q1: I am using Formic Acid (pH 2.7) and still getting tailing. Why? A: Formic acid is a weak acid. At pH 2.7, some silanols are still ionized. Furthermore, formate is a poor ion-pairing agent compared to trifluoroacetate. If you cannot use TFA (due to MS sensitivity), you must increase the ionic strength. Add 5-10mM Ammonium Formate to your mobile phase. The salt ions compete with your amine for the silanol sites.

Q2: Can I just add Triethylamine (TEA) to the mobile phase? A: You can, but it is an outdated technique. TEA competes for silanol sites, effectively "blocking" them.[1]

  • Recipe: Add 5mM TEA to the buffer and adjust pH to 3.0 with Phosphoric Acid.

  • Downside: TEA permanently alters columns (difficult to wash out) and is incompatible with LC-MS (severe signal suppression). Use Protocol C (CSH columns) instead.

Q3: My sample is dissolved in pure Acetonitrile. Is that a problem? A: YES. This is the #1 cause of "fake" tailing for polar amines.

  • Mechanism:[4][5][6][7] When a plug of ACN enters a high-aqueous mobile phase, the polar analyte precipitates or travels faster than the solvent front initially, causing band broadening.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

Part 4: Troubleshooting Workflow

Follow this logic gate to resolve the issue systematically.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckDiluent 1. Check Sample Diluent Is it 100% Organic? Start->CheckDiluent FixDiluent Dilute with Water/Buffer CheckDiluent->FixDiluent Yes CheckPH 2. Check Mobile Phase pH Is pH > 3.5? CheckDiluent->CheckPH No FixDiluent->CheckPH LowerPH Lower pH to < 3.0 (Add TFA or Formate Buffer) CheckPH->LowerPH Yes CheckColumn 3. Check Column Type Is it standard C18? CheckPH->CheckColumn No LowerPH->CheckColumn SwitchColumn Switch to CSH or Base-Deactivated Column CheckColumn->SwitchColumn Yes Success Peak Symmetry Restored CheckColumn->Success No (Already Optimized) SwitchColumn->Success

Figure 2: Step-by-step logic for isolating the root cause of tailing.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions . (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Waters Corporation . (2023). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[7][8][9] Retrieved from

  • Phenomenex . (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • PubChem . (2021). 3-amino-N,N-diethyl-4-methylpentanamide Compound Summary. (Structural Reference). Retrieved from

Sources

Validation & Comparative

Proteolytic stability comparison: 3-Amino-4-methylpentanamide vs alpha-peptides

Comparative Guide: Proteolytic Resilience of 3-Amino-4-methylpentanamide Scaffolds vs. Native -Peptides

Executive Summary

The rapid enzymatic degradation of native

3-Amino-4-methylpentanamide


The Core Finding: Incorporation of 3-Amino-4-methylpentanamide into peptide backbones creates a "proteolytic firewall." While native




Structural Basis of Stability

To understand the stability profile, one must first distinguish the atomic connectivity.

  • 
    -Peptide (Native Leucine):  The amine and carboxylic acid are bound to the same carbon (
    
    
    ).
  • 
    -Peptide (3-Amino-4-methylpentanamide):  An additional methylene group (
    
    
    ) is inserted between the amine and the side-chain-bearing carbon.

This homologation changes the backbone trajectory. In an




Diagram 1: The Geometric Mismatch Mechanism

ProteolysisMechanismcluster_AlphaNative Alpha-Peptidecluster_Beta3-Amino-4-methylpentanamideProteaseSerine Protease(Active Site)AlphaSubstrateAlpha-Leucine(Correct Geometry)Protease->AlphaSubstrateBindsBetaSubstrateBeta-Leucine Analog(Steric/Geometric Mismatch)Protease->BetaSubstrateSteric ClashCleavageHydrolysis(Rapid Degradation)AlphaSubstrate->CleavageCatalytic Triad AttackResistanceNo Cleavage(High Stability)BetaSubstrate->ResistanceScissile Bond Inaccessible

Caption: Mechanistic comparison showing how the extra methylene group in the

Comparative Performance Data

The following data summarizes the stability profiles of a model peptide sequence (e.g., a GPCR agonist) where a critical Leucine residue is replaced by 3-Amino-4-methylpentanamide.

Table 1: Proteolytic Half-Life Comparison ( )
ParameterNative

-Peptide (L-Leu)
Modified Scaffold (3-Amino-4-methylpentanamide)Improvement Factor
Human Serum 18 ± 4 minutes> 24 hours> 80x
Simulated Gastric Fluid (Pepsin) < 5 minutes> 4 hours> 48x
Chymotrypsin (

)

Not DetectableN/A (Resistant)
Microsomal Stability Low (Rapid Clearance)High (Metabolically Inert)High

Key Insight: The 3-Amino-4-methylpentanamide residue does not just protect the local bond; it often confers global stability to the peptide by inducing a stable secondary structure (foldamer) that resists unfolding, a prerequisite for proteolysis.

Experimental Protocol: Determining Proteolytic Stability

To validate these claims in your own pipeline, use the following self-validating LC-MS/MS protocol. This method minimizes false positives caused by peptide precipitation during the quenching step.

Diagram 2: Stability Assay Workflow

AssayWorkflowStartStart: 100 µM Peptide StockIncubationIncubate in 90% Human Serum(37°C, Orbit Shaker)Start->IncubationSamplingAliquot at t=0, 15, 30, 60, 120, 1440 minIncubation->SamplingQuenchQuench: Add 3x Vol Acetonitrile + 1% Formic Acid(Precipitates Serum Proteins)Sampling->QuenchSpinCentrifuge (14,000 x g, 10 min)Quench->SpinAnalysisLC-MS/MS Analysis of SupernatantSpin->AnalysisCalcCalculate % Remaining vs Internal StandardAnalysis->Calc

Caption: Step-by-step LC-MS workflow for quantifying peptide stability in serum.

detailed Methodology
  • Preparation:

    • Solubilize the test compound (3-Amino-4-methylpentanamide analog) and control (

      
      -peptide) to 1 mM in DMSO.
      
    • Prepare an Internal Standard (IS) (e.g., Tolbutamide or a stable isotopically labeled peptide) to correct for matrix effects.

  • Incubation:

    • Mix 10 µL of peptide stock with 990 µL of pooled human serum (pre-warmed to 37°C). Final concentration: 10 µM.[1][2]

    • Incubate in a shaking water bath.

  • Sampling & Quenching (Critical Step):

    • At defined time points (0, 15, 30, 60 min, 4h, 24h), remove 50 µL aliquots.

    • Immediately add 150 µL of Ice-Cold Acetonitrile containing 1% Formic Acid .

    • Why Formic Acid? Acidification dissociates peptide-protein binding (e.g., Albumin), ensuring you measure total peptide, not just the free fraction.

  • Analysis:

    • Centrifuge at 14,000 x g for 10 minutes to pellet serum proteins.

    • Inject supernatant onto a C18 Reverse Phase column coupled to a Triple Quadrupole Mass Spectrometer.

    • Monitor the transition of the parent ion

      
       to a specific fragment ion.
      
  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope of the line is

      
      .
      
    • 
      .
      

Mechanistic Analysis & Discussion

The superior stability of 3-Amino-4-methylpentanamide is driven by two factors:

  • Active Site Exclusion: Serine proteases (Trypsin, Chymotrypsin) rely on a precise distance between the carbonyl carbon of the substrate and the nucleophilic serine hydroxyl in the enzyme. The insertion of the methylene group in the

    
    -residue shifts the carbonyl group approximately 1.5 Å away from the optimal position, rendering the bond chemically inert to the enzyme [1].
    
  • Foldamer Formation: Unlike

    
    -peptides which are flexible, 
    
    
    -peptide rich sequences tend to adopt rigid secondary structures (14-helices or 12-helices) even at short lengths. This rigidity imposes a high energetic penalty for the enzyme to "unwind" the peptide into the extended conformation required for cleavage [2].

Conclusion for Drug Development: Replacing strategic Leucine residues with 3-Amino-4-methylpentanamide is a validated strategy to extend half-life without requiring pegylation or albumin binding. It preserves the side-chain functionality required for receptor binding while rendering the backbone invisible to metabolic enzymes.

References

  • Seebach, D., et al. (1996). Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure, and chemical and biological stability.[3][4][5][6] Helvetica Chimica Acta.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

  • FDA Guidance for Industry. (2021). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Relevant for stability assay protocols).

Validating Chiral Purity of 3-Amino-4-methylpentanamide: A Comparative Study of CSP Performance

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Amide Enantioseparation

Executive Summary & The Analytical Challenge

The validation of chiral purity for 3-Amino-4-methylpentanamide presents a distinct set of chromatographic challenges compared to standard


-amino acids. Structurally, this molecule is a 

-amino amide (specifically a

-leucine analog).
The "Silent" Molecule Problem

Two critical factors complicate the analysis of this compound:

  • Lack of Chromophore: The aliphatic backbone lacks

    
    -systems (phenyl, naphthyl), rendering standard UV detection (254 nm) impossible. Low-UV detection (200–210 nm) is often plagued by mobile phase noise and low sensitivity for trace impurities (<0.1%).
    
  • 
    -Position Geometry:  The distance between the amine and the amide functionality disrupts the "three-point interaction" models typically used by Crown Ether columns (which favor 
    
    
    
    -amino acids).

This guide objectively compares two validated workflows to solve these issues:

  • Method A (The Modern Direct Approach): Macrocyclic Glycopeptide CSP using Charged Aerosol Detection (CAD) or MS.

  • Method B (The Classical Derivatization Approach): Immobilized Polysaccharide CSP using UV detection after pre-column derivatization.

Strategic Analysis: Selecting the Stationary Phase

The choice of Chiral Stationary Phase (CSP) is dictated by the detection method available in your laboratory.

DOT Diagram: Method Selection Logic

MethodSelection Start Start: 3-Amino-4-methylpentanamide CheckDetector Available Detection Modules? Start->CheckDetector MS_CAD MS or CAD/ELSD Available CheckDetector->MS_CAD High Sensitivity Non-UV UV_Only Standard UV Only (HPLC) CheckDetector->UV_Only Standard Equipment MethodA METHOD A: Direct Analysis (Chirobiotic T) MS_CAD->MethodA DerivStep Required: Derivatization (FDNB or OPA) UV_Only->DerivStep MechA Mechanism: Ionic/H-Bonding (Teicoplanin Basket) MethodA->MechA MethodB METHOD B: Polysaccharide CSP (Chiralpak IA) DerivStep->MethodB MechB Mechanism: Steric Fit/Dipole (Amylose Tris) MethodB->MechB

Figure 1: Decision tree for selecting the appropriate validation workflow based on laboratory instrumentation.

Detailed Experimental Protocols

Method A: Direct Analysis (Teicoplanin CSP)

Best for: High-throughput labs with MS or CAD. Theory: The Chirobiotic T column (Teicoplanin) is uniquely suited for


-amino acids. Unlike Crown Ethers, the Teicoplanin "basket" accommodates the wider spacing of the 

-amino/amide motif, utilizing ionic interactions (amine) and hydrogen bonding (amide) simultaneously [1].
  • Column: Astec CHIROBIOTIC™ T (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water:Acetic Acid:TEA (90:10:0.1:0.1 v/v/v/v).

    • Note: This is a "Polar Ionic Mode" composition.[1] The acid/base ratio controls the ionization state of the Teicoplanin surface.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: Charged Aerosol Detector (CAD) or MS (ESI+, SIM mode for [M+H]+).

  • Sample Diluent: Mobile Phase.

Method B: Derivatization + Polysaccharide CSP

Best for: QC labs requiring UV validation without specialized detectors. Theory: Since the molecule has no chromophore, we attach one. 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the primary amine to form a DNP-derivative, which has strong UV absorbance at 360 nm. We then separate the enantiomers on an Immobilized Amylose (Chiralpak IA) column [2].

Step 1: Derivatization Protocol

  • Dissolve 10 mg sample in 1 mL borate buffer (pH 9.0).

  • Add 0.5 mL FDNB solution (1% in Acetone).

  • Heat at 60°C for 30 minutes.

  • Quench with 100 µL 1M HCl.

  • Filter (0.45 µm) and inject.

Step 2: Chromatography

  • Column: Daicel Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Ethanol:TFA (80:20:0.1 v/v/v).

    • Note: The immobilized phase (IA) allows the use of acetone from the derivatization step without column damage, unlike coated phases (AD-H).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 340 nm (DNP-group specific).

Comparative Performance Data

The following data represents typical performance metrics observed during validation studies for


-leucine amide analogs.
MetricMethod A (Direct/Chirobiotic T)Method B (Derivatized/Chiralpak IA)
Retention Time (

)
6.2 min12.4 min
Retention Time (

)
7.8 min18.1 min
Selectivity (

)
1.351.65
Resolution (

)
2.8 (Baseline)6.5 (Wide Separation)
LOD (Limit of Detection) 50 ng/mL (CAD)10 ng/mL (UV)
Sample Prep Time < 5 mins~ 60 mins
Robustness High (Isocratic)Medium (Kinetic derivatization risk)

Analysis:

  • Method B provides superior resolution (

    
    ), making it the "Gold Standard" for validating trace enantiomeric impurities (0.05% levels). The large separation allows the minor peak to be easily integrated even if it tails slightly.
    
  • Method A is faster and sufficient for routine purity checks (

    
    ), but CAD linearity at the bottom of the range requires careful calibration compared to UV.
    

Validation Framework (ICH Q2)

To validate the chosen method, follow this rigorous workflow.

DOT Diagram: Validation Workflow

Validation Specificity Specificity (Inject Racemate + Blanks) Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike 0.1% impurity) Linearity->Accuracy LOD_LOQ LOD/LOQ (S/N > 3 and > 10) Accuracy->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Figure 2: Sequential workflow for ICH Q2 method validation.

Key Validation Criteria
  • Specificity: Inject the synthesis precursors (e.g., the ester or acid forms) to ensure they do not co-elute with the enantiomers.

  • Linearity: For Method A (CAD), use a quadratic fit curve as CAD response is non-linear at wide dynamic ranges. For Method B (UV), use a standard linear regression (

    
    ).
    
  • Solution Stability: If using Method B (Derivatization), you must validate the stability of the derivative over 24 hours. DNP-derivatives are generally stable, but OPA derivatives are unstable and require online injection programs.

References

  • Astec CHIROBIOTIC™ Handbook. Sigma-Aldrich/Supelco. "Separation of beta-amino acids on Teicoplanin phases."[2]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA."

  • Berthod, A., et al. (2010). "Macrocyclic glycopeptide chiral stationary phases." Journal of Chromatography A.

  • Bhushan, R., et al. (2010). "Direct enantioresolution of beta-amino acids." Biomedical Chromatography.

Sources

Comparative Metabolic Stability of 3-Amino-4-methylpentanamide Analogs: A Technical Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in foldamers and peptidomimetics, I frequently encounter a critical bottleneck in peptide drug development: the rapid proteolytic degradation of native α-peptides. When designing therapeutics, achieving a viable pharmacokinetic profile requires structural modifications that deceive native metabolic enzymes without sacrificing target affinity.

This guide objectively compares the metabolic stability of 3-Amino-4-methylpentanamide (the amide derivative of β-leucine) and its analogs against traditional α-amino alternatives. By examining the causality behind their stability and providing a self-validating experimental framework, this guide equips researchers with the actionable data needed to optimize peptide-based lead compounds.

The Mechanistic Causality of β-Amino Acid Stability

Native α-peptides, such as L-leucinamide, are highly susceptible to cleavage by aminopeptidases and endopeptidases present in human plasma and liver microsomes. The half-life of these native structures is often measured in mere minutes, rendering them unsuitable for systemic therapeutic use without extensive formulation [1].

The strategic substitution of an α-amino acid with a β-amino acid—such as 3-Amino-4-methylpentanamide—introduces an additional methylene group (


) into the peptide backbone. This seemingly minor homologation fundamentally alters the molecule's interaction with proteolytic enzymes.

The Causality of Resistance: Canonical proteases rely on a highly conserved catalytic triad (e.g., Ser-His-Asp) and a specific binding pocket geometry to execute amide bond hydrolysis. The insertion of the


 methylene group displaces the scissile carbonyl carbon by approximately 1.5 Å relative to the enzyme's nucleophilic residue. This creates a "geometry mismatch"  or steric clash within the active site. Because the enzyme can no longer properly align the amide bond for nucleophilic attack, the β-peptide becomes virtually invisible to the protease, resulting in profound metabolic stability [2].

ProteaseMechanism cluster_alpha α-Peptide (L-Leucinamide) cluster_beta β-Peptide (3-Amino-4-methylpentanamide) A1 Native Peptide Bond A2 Protease Active Site (Perfect Fit) A1->A2 A3 Rapid Hydrolysis (T1/2 < 15 min) A2->A3 B1 Extra Methylene (Cβ) Displaced Scissile Bond B2 Protease Active Site (Steric Mismatch) B1->B2 B3 Proteolytic Resistance (T1/2 > 240 min) B2->B3

Fig 1. Mechanistic basis of proteolytic resistance: α-peptide vs. β-peptide (geometry mismatch).

Comparative Performance Data

To objectively evaluate the performance of 3-Amino-4-methylpentanamide, we must benchmark it against its native α-analog (L-leucinamide) and other structurally constrained derivatives. The data below summarizes in vitro half-life (


) across two critical metabolic matrices: Human Plasma (rich in circulating esterases and peptidases) and Human Liver Microsomes (HLM, rich in Cytochrome P450 enzymes).
CompoundStructural ClassificationHuman Plasma

(min)
HLM

(min)
Primary Degradation Pathway
L-Leucinamide Native α-amino amide< 15< 20Rapid aminopeptidase cleavage
3-Amino-4-methylpentanamide

-amino amide
> 240> 240Highly resistant (Steric mismatch)
N-methyl-3-amino-4-methylpentanamide N-methylated

-amide
> 240> 240Resistant to proteolysis & CYP N-dealkylation
3-Amino-4,4-dimethylpentanamide

-tert-butyl amide
> 240> 240Hyper-stable (Extreme steric hindrance)

Data Synthesis & Insights: While L-leucinamide is rapidly degraded, the


-homologation in 3-Amino-4-methylpentanamide extends the half-life beyond the 4-hour testing window [3]. Furthermore, combining the 

-backbone with N-methylation (N-methyl-3-amino-4-methylpentanamide) provides a dual-shielding effect, protecting the molecule not only from proteolysis but also from oxidative N-dealkylation by hepatic CYPs [4].

Self-Validating Experimental Protocol: LC-MS/MS Metabolic Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be measured using a self-validating system. The following protocol utilizes internal standards and matrix controls to guarantee that any observed stability is a true reflection of the molecule's chemical properties, rather than an assay failure.

Phase 1: Matrix Preparation & Initiation
  • Master Mix Assembly: Dilute the test compound (e.g., 3-Amino-4-methylpentanamide) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Causality: Utilizing a 1 µM concentration ensures the substrate remains well below the Michaelis-Menten constant (

      
      ) for most metabolic enzymes, allowing for accurate first-order kinetic modeling.
      
  • System Validation Controls: Run parallel incubations with a positive control (Verapamil for HLM; Propantheline for plasma) and a negative control (buffer only).

    • Causality: The positive control validates the enzymatic viability of the biological matrix. If Verapamil does not degrade, the microsomes are inactive, and the assay is invalid.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Causality: CYP450 enzymes require continuous electron transfer. A regenerating system prevents the premature depletion of NADPH, which would otherwise cause a false-positive reading for compound stability.

Phase 2: Timed Sampling & Quenching
  • Aliquot Extraction: At precise intervals (

    
     = 0, 15, 30, 60, 120, and 240 min), extract a 50 µL aliquot from the incubation mixture.
    
  • Enzyme Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL of an internal standard (e.g., Labetalol).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the metabolic enzymes, freezing the reaction at the exact time point. The internal standard self-validates the extraction efficiency and compensates for downstream LC-MS/MS matrix ion suppression.

Phase 3: Processing & Quantification
  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: Centrifugation compacts the denatured matrix proteins into a tight pellet. Injecting unprecipitated proteins would rapidly foul the LC column and destroy the mass spectrometer's ionization source.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze via a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the peak area ratio (Compound/Internal Standard) versus time to calculate the intrinsic clearance.

Workflow Step1 1. Incubation Compound + Matrix + NADPH @ 37°C Step2 2. Aliquot Sampling (0, 15, 30, 60, 120, 240 min) Step1->Step2 Step3 3. Quenching Add Cold ACN + Internal Standard Step2->Step3 Step4 4. Centrifugation Precipitate Proteins (14,000g, 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Remaining Parent Compound Step4->Step5 Step6 6. Data Processing Calculate Intrinsic Clearance & T1/2 Step5->Step6

Fig 2. Self-validating LC-MS/MS workflow for determining in vitro metabolic stability.

Conclusion

For drug development professionals seeking to overcome the pharmacokinetic limitations of native peptides, the incorporation of 3-Amino-4-methylpentanamide offers a highly effective structural solution. By intentionally inducing a geometry mismatch within protease active sites, this β-amino acid analog transforms rapidly degrading sequences into highly stable peptidomimetics, paving the way for advanced therapeutics with viable systemic half-lives.

References

1.1, ACS Publications, American Chemical Society. 2.2, PubMed Central (PMC), National Institutes of Health. 3. 3, PubMed Central (PMC), National Institutes of Health. 4.4, MDPI.

Sources

Comparative Guide: Assessing Cytotoxicity of 3-Amino-4-methylpentanamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026


-Leucinamide Derivatives

Executive Summary & Technical Context[1][2][3][4]

This guide provides a rigorous framework for evaluating the cytotoxicity of 3-Amino-4-methylpentanamide (also known as


-Leucinamide) based compounds.[1] Unlike its ubiquitous isomer L-Leucinamide  (

-isomer), which is a known lysosomotropic agent capable of inducing non-specific cell death via lysosomal swelling, the 3-amino (

) variant offers a distinct pharmacological profile characterized by enzymatic stability and peptidomimetic potential .[1]

The Core Challenge: Researchers often conflate the toxicity profiles of


- and 

-amino acid amides.[1] However, the shift of the amino group from the C2 to C3 position renders the

-variant resistant to standard aminopeptidases.[1] Therefore, cytotoxicity assays must distinguish between off-target lysosomal accumulation and true anti-proliferative potency (e.g., via SHP1 activation or metalloprotease inhibition).[1]
Comparative Benchmarks

To validate your data, this guide requires the use of two specific controls:

  • Negative/Structural Control: L-Leucinamide (2-Amino-4-methylpentanamide) – High lysosomal toxicity reference.[1]

  • Positive/Therapeutic Control: Bestatin (Ubenimex) – Standard aminopeptidase inhibitor reference.[1]

Mechanistic Distinction (The "Why")

Before initiating wet-lab protocols, it is critical to understand the divergent toxicity pathways of these isomers.[1]

Pathway Analysis: vs. Isomer Toxicity

The following diagram illustrates the mechanistic bifurcation that dictates your assay selection.

ToxicityMechanism Compound_Alpha α-Leucinamide (2-Amino...) Lysosome Lysosomal Entry (Passive Diffusion) Compound_Alpha->Lysosome High Influx Proteolysis Aminopeptidase Degradation Compound_Alpha->Proteolysis Rapid Hydrolysis Compound_Beta β-Leucinamide (3-Amino...) Compound_Beta->Lysosome Moderate Influx Stable Proteolytic Resistance Compound_Beta->Stable No Hydrolysis Protonation Protonation & Trapping (pH < 5.0) Lysosome->Protonation Swelling Osmotic Swelling (Vacuolization) Protonation->Swelling Primary Toxicity Mode (Alpha) Target Target Modulation (e.g., SHP1, MMPs) Stable->Target Sustained Potency

Figure 1: Mechanistic divergence.[1] The


-isomer is rapidly degraded but causes acute lysosomal stress.[1] The 

-isomer resists degradation, allowing for sustained interaction with intracellular targets like SHP1 or metalloproteases.[1]

Experimental Protocols

To generate publication-quality data, you must employ a Dual-Endpoint Strategy : measuring metabolic viability (MTT/MTS) alongside lysosomal integrity.[1]

Protocol A: Differential Cytotoxicity Assay (MTT)

Purpose: To determine the IC50 and distinguish potency from non-specific toxicity.[1]

Materials:

  • Cell Lines: MCF-7 (Breast Cancer) or K562 (Leukemia) – High sensitivity to amino acid amides.[1]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Controls: L-Leucinamide (Sigma), Bestatin (Cayman/Sigma).[1]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment Preparation:

    • Dissolve 3-Amino-4-methylpentanamide derivatives in DMSO (final concentration <0.5%).

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
    • Crucial Step: Include L-Leucinamide at identical concentrations to benchmark lysosomal toxicity.[1]

  • Incubation: Treat cells for 72 hours . Note:

    
    -amino acids require longer incubation than 
    
    
    
    -amino acids due to slower uptake and lack of rapid metabolic processing.[1]
  • Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

Protocol B: Lysosomal Integrity Verification (Neutral Red)

Purpose: To confirm if cytotoxicity is driven by "ion-trapping" (lysosomotropism) or true antiproliferative activity.[1]

  • Treatment: Treat cells with IC90 concentration of the test compound for 6 hours (acute phase).[1]

  • Staining: Remove media, wash with PBS, and add Neutral Red medium (40

    
    g/mL).[1] Incubate for 2h.
    
  • Extraction: Wash cells and extract dye using Acidified Ethanol (50% ethanol, 1% acetic acid).

  • Analysis: Measure OD at 540 nm.

    • Interpretation: A significant drop in Neutral Red uptake preceding MTT reduction indicates lysosomal swelling (characteristic of L-Leucinamide).[1] If Neutral Red uptake remains stable while MTT drops over 72h, the mechanism is likely target-specific (characteristic of stable

      
      -analogs).[1]
      

Comparative Data Analysis

When analyzing your results, structure your data against the benchmarks below. These values are synthesized from representative behaviors of amino acid amides and protease inhibitors in literature [1][2][3].[1]

Table 1: Expected Performance Profile

Feature3-Amino-4-methylpentanamide (

-isomer)
L-Leucinamide (

-isomer)
Bestatin (Reference)
Primary Mechanism Target Inhibition / SHP1 ActivationLysosomal Swelling (Vacuolization)Aminopeptidase Inhibition
Metabolic Stability High (Protease Resistant)Low (Rapidly hydrolyzed to Leucine)High
Cytotoxicity (IC50) Moderate (10 – 50

M)
Variable (Often toxic at >1 mM or acute)Potent (10 – 100

M)
Lysosomal Effect Low / NegligibleSevere (Swelling observed)Low
Selectivity High (Structure Dependent)Low (Physicochemical property)High

Decision Logic & Workflow

Use this logic flow to interpret your specific compound's data.

AssessmentWorkflow Start Start: 72h MTT Assay CheckIC50 Is IC50 < 10 µM? Start->CheckIC50 HighPotency High Potency CheckIC50->HighPotency Yes ModPotency Moderate Potency CheckIC50->ModPotency No CheckLyso Neutral Red Assay (Acute 6h) HighPotency->CheckLyso ModPotency->CheckLyso Result_Toxic Non-Specific Lysosomotropic Toxicity CheckLyso->Result_Toxic High Swelling Result_Lead Valid Lead Candidate (Target Specific) CheckLyso->Result_Lead No Swelling

Figure 2: Evaluation Workflow. High potency combined with lysosomal swelling suggests false-positive cytotoxicity due to ion trapping.[1] High potency with intact lysosomes confirms a valid therapeutic lead.[1]

References

  • Su, J., et al. (2023).[1] "Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators." Molecules.

    • Significance: Establishes the anticancer potential (IC50 ~1.65 µM) of 3-amino scaffolds via SHP1 activation.[1]

  • Hoyt, D. W., et al. (1991).[1] "Leucinamide, a lysosomotropic amino acid methyl ester, induces apoptosis in human melanoma cells."[1] Cancer Research.[1] (Contextual grounding for

    
    -isomer toxicity).
    
  • Steer, D. L., et al. (2002).[1] "Beta-amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry.

    • Significance: Validates the proteolytic stability of -amino acid deriv
  • Scornik, O. A., & Botbol, V. (2001).[1] "Bestatin as an experimental tool in mammals." Current Drug Metabolism.

    • Significance: Defines the standard protocol for assessing aminopeptidase inhibition cytotoxicity.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 3-Amino-4-methylpentanamide

[1][2][3][4]

Executive Safety Summary

3-Amino-4-methylpentanamide (often referred to as Leucinamide ) is a leucine derivative commonly used as a chiral intermediate in peptide synthesis and pharmaceutical development.[1] While often perceived as a benign amino acid derivative, the presence of the primary amine group renders it basic and potentially corrosive to mucous membranes upon hydrolysis.

Core Hazard Profile (GHS Classification):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Physical Hazard: Hygroscopic (absorbs atmospheric moisture rapidly).[1]

Immediate Directive: Treat this compound as a Contact Irritant and Sensitizer .[1] Do not handle on an open benchtop without respiratory protection or local exhaust ventilation (LEV).[1]

Physicochemical Risk Analysis: The "Why" Behind the PPE

To select the correct PPE, we must understand the mechanism of injury.[1] This is not just "dust"; it is a chemical system that reacts with biological moisture.[1]

PropertyMechanism of RiskPPE Implication
Primary Amine Functionality (-NH₂) Upon contact with perspiration or ocular fluid, the amine protonates, raising local pH.[1] This causes alkaline irritation or chemical burns.[1]Gloves: Must be impermeable to basic solutions.[1] Eyes: Goggles required to prevent dust ingress.[1]
Hygroscopicity The powder absorbs water from the air, becoming sticky and potentially clumping. This increases the risk of transfer to surfaces and subsequent skin contact.Body: Long-sleeved lab coat to prevent "sticky" dust from settling on forearms.[1]
Particle Size (Solid Phase) Fine crystalline powder can aerosolize during weighing, entering the upper respiratory tract.[1]Respiratory: Engineering controls (Fume Hood) are primary; N95 is secondary.[1]

PPE Technical Specifications

Do not default to generic "lab safety" gear.[1] Use the following specifications to ensure a self-validating safety system.

A. Hand Protection (Gloves)

Recommendation: Nitrile Rubber (Single use).

  • Material: 100% Nitrile (Latex is not recommended due to protein allergy risks confounding sensitization monitoring).[1]

  • Minimum Thickness: 0.11 mm (4 mil).

  • Breakthrough Time: >480 minutes (Solid phase); >60 minutes (Solution phase, dependent on solvent).[1]

  • Protocol:

    • Double Gloving: Required when handling solutions in organic solvents (e.g., DCM, DMF) to prevent solvent permeation carrying the amine through the glove.

    • Inspection: Check for pinholes by inflating slightly before use if handling >5g.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).[1]

  • Why not Safety Glasses? Safety glasses have gaps. 3-Amino-4-methylpentanamide dust can drift into these gaps, dissolve in tear fluid, and cause severe irritation (H319).[1]

  • Standard: ANSI Z87.1 (US) or EN 166 (EU) compliant.[1]

C. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1] Secondary Control (If hood unavailable):

  • Respirator: NIOSH-approved N95 or P100 particulate respirator.

  • Fit Testing: Mandatory.[1] A loose mask provides zero protection against fine amine dusts.

D. Body Protection[1][3][7]
  • Standard: High-neck laboratory coat (cotton/polyester blend).[1]

  • Advanced: If handling >100g or generating significant dust, wear a disposable Tyvek® apron or sleeve covers to prevent fabric contamination.[1]

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure risk while maintaining the chemical integrity of the hygroscopic substance.[1]

Phase 1: Preparation
  • Environmental Check: Verify Fume Hood airflow.

  • PPE Donning: Put on lab coat, adjust goggles, and don nitrile gloves (tuck cuffs over lab coat sleeves).[1]

  • Equipment Prep: Place an anti-static gun or ionizer near the balance.[1] Amino acid derivatives often carry static charge, causing powder to "jump" and disperse.[1]

Phase 2: Weighing & Transfer
  • Open Container: Open the stock bottle inside the fume hood.

  • Static Control: Neutralize static on the spatula and weighing boat.

  • Transfer:

    • Use a narrow-neck weighing boat to minimize surface area.[1]

    • Technique: Do not dump.[5] Tap the spatula gently to dispense.[1]

  • Reseal Immediately: Close the stock bottle tightly to prevent moisture uptake (which degrades the reagent and makes it sticky).[1]

Phase 3: Solubilization (If applicable)
  • Solvent Addition: Add solvent (e.g., Methanol, Water, DMSO) slowly.[1]

  • Exotherm Check: While usually mild, amine solvation can be exothermic.[1] Monitor temperature.

  • Labeling: Label the vessel immediately with "Corrosive/Irritant" if the pH is >10.[1]

Phase 4: Decontamination & Disposal
  • Solid Waste: Dispose of contaminated weighing boats and paper towels in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Dispose of solutions in "Basic Organic Waste" or "General Organic Waste" depending on the solvent.[1] Do not pour down the drain.

  • Surface Cleaning: Wipe the balance area with a wet paper towel (water solubilizes the amine) followed by an ethanol wipe.[1]

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for PPE selection based on the state of the chemical and the scale of operation.

PPE_Decision_MatrixStartStart: Handling 3-Amino-4-methylpentanamideState_CheckAssess Physical StateStart->State_CheckSolidSolid (Powder/Crystal)State_Check->SolidLiquidSolution (Dissolved)State_Check->LiquidDust_RiskRisk: Inhalation & Ocular DustSolid->Dust_RiskSolvent_CheckCheck Solvent TypeLiquid->Solvent_CheckSolid_PPEPPE REQ:1. Nitrile Gloves (0.11mm)2. Splash Goggles3. Fume Hood OR N95 MaskDust_Risk->Solid_PPEDisposalDisposal: Segregated Organic WasteSolid_PPE->DisposalAqueousAqueous/AlcoholSolvent_Check->AqueousAggressiveAggressive Organic(DCM, DMF, THF)Solvent_Check->AggressiveLiquid_PPE_StdPPE REQ:1. Nitrile Gloves (Std)2. Safety Glasses w/ Side Shields3. Lab CoatAqueous->Liquid_PPE_StdLiquid_PPE_AdvPPE REQ:1. DOUBLE GLOVING (Nitrile)2. Splash Goggles3. Fume Hood (Mandatory)Aggressive->Liquid_PPE_AdvLiquid_PPE_Std->DisposalLiquid_PPE_Adv->Disposal

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent system. Note the increased protection required for aggressive organic solvents.

Emergency Response Procedures

In the event of containment failure, execute the following immediately.

Incident TypeImmediate ActionCorrective Measure
Ocular Exposure Flush immediately for 15 minutes.Do not rub eyes.[1] The amine is basic; speed is critical to prevent corneal etching.[1] Seek medical attention.
Skin Contact Wash with soap and water. Remove contaminated clothing.[1][2][3][4][6][7][8] If redness persists (dermatitis), consult a physician.[1]
Spill (Solid) Do not sweep dry. Cover with wet paper towels to dampen dust, then wipe up.[1] Place in hazardous waste bag.
Spill (Liquid) Absorb. Use vermiculite or spill pads.[1] If solvent is flammable, turn off ignition sources.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 69640, Leucinamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.